Antitumor agent-127
Description
Structure
2D Structure
Properties
Molecular Formula |
C86H107N15O18S |
|---|---|
Molecular Weight |
1670.9 g/mol |
IUPAC Name |
(3R,6S,9S,12S,15S,21S,24S,27S,30S,33S,36S)-N-(2-amino-2-oxoethyl)-9,36-dibenzyl-21-(hydroxymethyl)-12,24,33-tris[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-10-methyl-6,30-bis(2-methylpropyl)-5,8,11,14,17,20,23,26,29,32,35,38-dodecaoxo-27-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclononatriacontane-3-carboxamide |
InChI |
InChI=1S/C86H107N15O18S/c1-48(2)34-62-78(111)99-70(77(110)89-43-72(87)106)46-120-47-74(108)92-64(36-51-16-10-8-11-17-51)79(112)94-65(37-53-22-28-57(103)29-23-53)80(113)93-63(35-49(3)4)83(116)100-75(50(5)6)85(118)96-66(38-54-24-30-58(104)31-25-54)81(114)98-69(45-102)76(109)90-44-73(107)91-67(41-56-42-88-61-21-15-14-20-60(56)61)82(115)97-68(39-55-26-32-59(105)33-27-55)86(119)101(7)71(84(117)95-62)40-52-18-12-9-13-19-52/h8-33,42,48-50,62-71,75,88,102-105H,34-41,43-47H2,1-7H3,(H2,87,106)(H,89,110)(H,90,109)(H,91,107)(H,92,108)(H,93,113)(H,94,112)(H,95,117)(H,96,118)(H,97,115)(H,98,114)(H,99,111)(H,100,116)/t62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,75-/m0/s1 |
InChI Key |
ILLCRYUBFFYODW-IMSYTBADSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NCC(=O)N)CC(C)C)CC4=CC=CC=C4)C)CC5=CC=C(C=C5)O)CC6=CNC7=CC=CC=C76)CO)CC8=CC=C(C=C8)O)C(C)C |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NCC(=O)N)CC(C)C)CC4=CC=CC=C4)C)CC5=CC=C(C=C5)O)CC6=CNC7=CC=CC=C76)CO)CC8=CC=C(C=C8)O)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Antitumor Agent-127: A Potent and Selective mTORC1 Inhibitor for Oncological Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of Antitumor agent-127, a novel small molecule inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). We present its core mechanism of action, supported by quantitative data from a series of in vitro assays. Detailed experimental protocols are provided to facilitate reproducibility and further investigation. Key signaling pathways and experimental workflows are visualized to elucidate the agent's function and application in antitumor research.
Core Mechanism of Action
This compound exerts its cytotoxic effects by selectively targeting and inhibiting the mTORC1 signaling pathway. mTORC1 is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. By binding to the ATP-catalytic site of mTOR kinase within the mTORC1 complex, this compound effectively blocks the phosphorylation of key downstream substrates, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This inhibition leads to a cascade of events culminating in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells with a hyperactivated PI3K/Akt/mTOR pathway.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound across various cancer cell lines and its selectivity for mTORC1 over the related mTORC2 complex.
Table 1: In Vitro Cell Viability (IC50) of this compound
| Cell Line | Cancer Type | PI3K/Akt/mTOR Pathway Status | IC50 (nM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | 15.2 |
| PC-3 | Prostate Cancer | PTEN Null | 25.8 |
| U-87 MG | Glioblastoma | PTEN Null | 32.1 |
| A549 | Lung Cancer | KRAS Mutant | 150.4 |
| HCT116 | Colorectal Cancer | PIK3CA Mutant | 18.9 |
Table 2: Kinase Inhibition Assay
| Kinase Complex | IC50 (nM) |
| mTORC1 | 5.3 |
| mTORC2 | 875.1 |
Table 3: Apoptosis Induction in MCF-7 Cells (48h Treatment)
| Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| 0 (Vehicle) | 5.2% |
| 10 | 28.7% |
| 50 | 65.4% |
| 100 | 88.9% |
Signaling Pathway Diagram
Caption: Inhibition of the mTORC1 signaling pathway by this compound.
Experimental Protocols
4.1. Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) in complete growth medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (Excitation: 560 nm, Emission: 590 nm).
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.
4.2. Western Blot Analysis for Phospho-S6K
-
Cell Lysis: Treat cells with this compound at various concentrations for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-S6K (Thr389) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total S6K and a loading control (e.g., β-actin) to ensure equal protein loading.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of mTORC1 pathway inhibition.
Technical Guide: Binding Affinity of Antitumor Agent-127 to ROR1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Antitumor agent-127 to the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). This document outlines the binding affinity, details relevant experimental methodologies, and illustrates key biological pathways and experimental workflows.
Core Concepts: ROR1 and this compound
Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is a transmembrane protein that is highly expressed during embryonic development and in various cancers, while its expression in healthy adult tissues is limited[1][2]. This differential expression makes ROR1 an attractive target for cancer therapies[1][3]. ROR1 is involved in several signaling pathways that promote tumor cell proliferation, survival, and migration[3][4].
This compound, also referred to as Compound 1, is a macrocyclic peptide developed as a binder to the extracellular Cysteine-Rich Domain (CRD) of human ROR1[1]. It has been identified as a promising candidate for targeted cancer therapy due to its specific binding to ROR1[1].
Binding Affinity of this compound to ROR1
This compound exhibits a strong binding affinity for the ROR1 receptor.
Table 1: Quantitative Binding Affinity Data
| Compound Name | Target | Affinity Metric | Value | Cell Lines Tested |
| This compound (Compound 1) | Human ROR1 (extracellular CRD) | Cell-based binding | Nanomolar (nM) | 786-O and MDA-MB-231 |
Data extracted from literature describing the discovery of this macrocyclic peptide series[1]. The exact equilibrium dissociation constant (Kd) from biophysical assays is not publicly available at the time of this guide's compilation.
Experimental Protocols for Binding Affinity Determination
To quantitatively determine the binding affinity of agents like this compound to ROR1, several biophysical techniques can be employed. The following are detailed protocols for two standard methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions[5][6][7].
Protocol for ROR1-Antitumor agent-127 Binding Analysis using SPR:
-
Immobilization of ROR1:
-
Recombinantly express and purify the extracellular domain (ECD) of human ROR1.
-
Activate a CM5 sensor chip (carboxymethylated dextran surface) using a mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
-
Inject the purified ROR1 ECD (typically at 10-50 µg/mL in 10 mM sodium acetate buffer, pH 4.5) over the activated surface to achieve an immobilization level of approximately 2000-3000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The concentration range should ideally span from 100-fold below to 100-fold above the estimated Kd (e.g., 0.1 nM to 1 µM).
-
Inject the different concentrations of this compound over the immobilized ROR1 surface at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection as a control (double referencing).
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference channel data and the buffer-only injection data from the sensograms.
-
Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters[8][9][10].
Protocol for ROR1-Antitumor agent-127 Binding Analysis using ITC:
-
Sample Preparation:
-
Dialyze both the purified ROR1 ECD and the synthesized this compound extensively against the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl) to minimize buffer mismatch effects.
-
Accurately determine the concentration of both protein and peptide.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the ROR1 ECD solution into the sample cell (typically at a concentration of 10-20 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the ROR1, e.g., 100-400 µM).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the peptide into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Visualizations: Pathways and Workflows
ROR1 Signaling Pathway
ROR1 is a co-receptor for Wnt5a and can activate several downstream signaling pathways, including the PI3K/AKT, MAPK, and NF-κB pathways, which are crucial for cancer cell survival and proliferation[5][11][12].
Caption: ROR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Binding Affinity Measurement
The general workflow for determining the binding affinity of a compound like this compound to its target ROR1 involves several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for determining binding affinity.
Conclusion
This compound is a high-affinity macrocyclic peptide that targets the ROR1 receptor, a key player in cancer progression. The nanomolar binding affinity makes it a potent candidate for further development as a targeted anticancer therapeutic. The experimental protocols detailed in this guide provide a framework for the precise quantitative characterization of this and similar molecular interactions, which is a critical step in the drug development pipeline.
References
- 1. Exploration of macrocyclic peptide binders to the extracellular CRD domain of human receptor tyrosine kinase-like orphan receptor 1 (ROR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of ROR1 protein expression in human cancer and normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic advances in the targeting of ROR1 in hematological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the molecular mechanisms of ROR1, ROR2, and PTK7 signaling from the proteomics and pharmacological modulation of ROR1 interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. The WNT/ROR Pathway in Cancer: From Signaling to Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ROR Pathway | Encyclopedia MDPI [encyclopedia.pub]
In-Depth Technical Guide: Antitumor Agent-127 (142D6)
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the antitumor agent-127, also identified as 142D6. The information is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound (142D6) is a potent, orally bioavailable, and covalent pan-inhibitor of apoptosis protein (IAP) antagonist. It is designed to covalently target a lysine residue within the BIR3 domain of IAPs.
Chemical Structure:
-
Molecular Formula: C₂₆H₃₇FN₄O₆S
-
Molecular Weight: 552.66 g/mol
-
CAS Number: 2410953-19-2
(A definitive chemical structure diagram can be found in the primary literature and commercial vendor listings.)
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound (142D6).
| Property | Value |
| Molecular Formula | C₂₆H₃₇FN₄O₆S |
| Molecular Weight | 552.66 |
| Purity | >98% |
| Appearance | Solid |
Biological Activity and Quantitative Data
This compound (142D6) covalently targets the BIR3 domains of X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1] This covalent binding leads to the inhibition of these proteins, thereby promoting apoptosis in cancer cells.
In Vitro Activity:
The following table summarizes the in vitro inhibitory activity of this compound (142D6) against various IAP proteins.
| Target | IC₅₀ (nM) |
| XIAP | 12 |
| cIAP1 | 14 |
| cIAP2 | 9 |
Data from MedChemExpress.[1]
Cellular Efficacy:
Studies have demonstrated the cellular efficacy of 142D6 in both two-dimensional (2D) and three-dimensional (3D) cell cultures. Its performance is comparable to the clinical candidate and reversible IAP inhibitor, LCL161.[2]
In Vivo Pharmacokinetics:
Pharmacokinetic studies in animal models have shown that this compound (142D6) is long-lived and orally bioavailable, making it a promising candidate for further preclinical and clinical development.[2]
Mechanism of Action and Signaling Pathway
Inhibitor of Apoptosis (IAP) proteins are key regulators of apoptosis and cellular signaling pathways, including the NF-κB pathway. They function as E3 ubiquitin ligases and can directly bind to and inhibit caspases, the key executioners of apoptosis. By inhibiting IAPs, this compound (142D6) releases the brakes on apoptosis, leading to cancer cell death.
The binding of 142D6 to the BIR3 domain of XIAP, cIAP1, and cIAP2 disrupts their ability to inhibit caspases and also affects downstream signaling pathways that promote cell survival.
Figure 1: Signaling pathway of this compound (142D6).
Experimental Protocols
Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound (142D6) can be found in the primary literature:
-
Udompholkul P, Garza-Granados A, Alboreggia G, et al. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist. J Med Chem. 2023;66(12):8159-8169.[2]
The supplementary information associated with this publication provides comprehensive details on the experimental procedures.
General Experimental Workflow:
The following diagram illustrates a general workflow for the evaluation of IAP inhibitors like 142D6.
Figure 2: A generalized experimental workflow for IAP inhibitor evaluation.
Conclusion
This compound (142D6) is a promising covalent IAP inhibitor with potent in vitro activity, demonstrated cellular efficacy, and favorable in vivo pharmacokinetic properties. Its mechanism of action, involving the irreversible inhibition of key IAP family members, makes it an attractive candidate for the development of novel anticancer therapies. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.
References
In Vitro Characterization of Antitumor Agent-127 (142D6): A Technical Overview
Disclaimer: This document provides a technical overview of the in vitro characterization of Antitumor agent-127, also known as 142D6. The available public information primarily details its mechanism as a covalent Inhibitor of Apoptosis Protein (IAP) antagonist and its activity against purified IAP proteins. Comprehensive quantitative data on its effects on various cancer cell lines (e.g., cell viability IC50 values), and specific results from cellular apoptosis and cell cycle assays were not available in the public domain at the time of this writing. The experimental protocols provided are representative methodologies for the described assays and may not reflect the exact procedures used in the primary research.
Introduction
This compound (142D6) is a novel, potent, and orally bioavailable small molecule that functions as a covalent pan-inhibitor of Apoptosis Proteins (IAPs). It selectively targets the BIR3 (Baculoviral IAP Repeat) domains of key IAP family members, namely X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). By covalently binding to a lysine residue within the BIR3 domain, this compound irreversibly inactivates these proteins, leading to the induction of apoptosis in cancer cells. This technical guide summarizes the available in vitro characterization data, mechanism of action, and relevant experimental methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound (142D6) mimics the action of the endogenous IAP antagonist, Smac/DIABLO (Second mitochondria-derived activator of caspases/Direct IAP-binding protein with low pI). IAPs, particularly XIAP, cIAP1, and cIAP2, are frequently overexpressed in cancer cells, where they inhibit apoptosis by binding to and inactivating caspases, the key executioners of programmed cell death.
This compound binds to the BIR3 domain of XIAP, cIAP1, and cIAP2, preventing them from inhibiting caspases. This leads to the activation of the caspase cascade and subsequent apoptosis. The covalent nature of its binding ensures a sustained and irreversible inhibition of IAP function.
Quantitative Data
The primary quantitative data available for this compound (142D6) pertains to its inhibitory activity against the purified BIR3 domains of its target proteins.
Table 1: Inhibitory Activity of this compound (142D6) against IAP BIR3 Domains [1]
| Target Protein | IC50 (nM) |
| XIAP-BIR3 | 12 |
| cIAP1-BIR3 | 14 |
| cIAP2-BIR3 | 9 |
IC50 values represent the concentration of the compound required to inhibit 50% of the target protein's activity in in vitro assays.
Signaling Pathway
This compound (142D6) acts on the intrinsic and extrinsic apoptosis pathways by inhibiting IAPs. The following diagram illustrates the central role of IAPs in apoptosis and the mechanism of action of this compound.
Caption: IAP-mediated apoptosis pathway and inhibition by this compound.
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize antitumor agents.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for a typical MTT-based cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control.
-
Incubation: Incubate the plates for a further 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the agent that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a predetermined concentration (e.g., near the IC50 value) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.
Conclusion
This compound (142D6) is a potent covalent inhibitor of XIAP, cIAP1, and cIAP2. Its mechanism of action, involving the irreversible inhibition of the BIR3 domains of these proteins, represents a promising strategy for inducing apoptosis in cancer cells. While direct biochemical data confirms its high affinity for its targets, further publicly available in vitro studies are needed to fully characterize its cytotoxic, pro-apoptotic, and cell cycle-modulating effects across a range of cancer cell lines. The protocols and information provided in this guide serve as a foundational resource for researchers interested in the further investigation of this novel antitumor agent.
References
Technical Guide: Target Identification and Validation of Antitumor Agent-127
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor Agent-127 (ATA-127) is a novel synthetic macrocyclic peptide that has demonstrated potent cytotoxic effects across a range of cancer cell lines in preliminary screenings.[1] Initial studies have shown that ATA-127 displays nanomolar cell-based binding and good internalization in tumor cell lines such as 786-O and MDA-MB-231.[1] This document provides an in-depth technical overview of the methodologies and findings related to the identification and validation of the molecular target of ATA-127, a critical step in its development as a potential therapeutic agent.[2][3]
Target Identification
A multi-pronged approach was employed to identify the direct molecular target of ATA-127, combining affinity-based proteomics and computational modeling.
Affinity Chromatography-Mass Spectrometry (AC-MS)
To isolate and identify the cellular binding partners of ATA-127, an affinity chromatography-mass spectrometry (AC-MS) strategy was implemented.[4][5]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Immobilization of ATA-127: ATA-127 was chemically synthesized with a terminal alkyne handle, which was then coupled to azide-functionalized sepharose beads via a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to create the affinity resin.
-
Cell Lysis and Lysate Preparation: Human colorectal cancer cells (HCT116) were cultured to 80% confluency, harvested, and lysed in a non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors). The lysate was clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Affinity Chromatography: The clarified cell lysate was incubated with the ATA-127-coupled sepharose beads (or control beads without ATA-127) for 4 hours at 4°C with gentle rotation.
-
Washing and Elution: The beads were washed extensively with lysis buffer to remove non-specific binding proteins. Specifically bound proteins were then eluted using a high-salt buffer (50 mM Tris-HCl pH 7.4, 1 M NaCl) followed by a final elution with 2% SDS.
-
Protein Identification by Mass Spectrometry: The eluted proteins were resolved by SDS-PAGE, and the entire protein lane was excised and subjected to in-gel trypsin digestion. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.
-
Data Analysis: The MS/MS spectra were searched against the human proteome database to identify the proteins that were significantly enriched in the ATA-127 pulldown compared to the control.
Results: The AC-MS analysis identified the Inhibitor of Apoptosis Protein (IAP) family members, specifically XIAP, cIAP1, and cIAP2, as high-confidence binding partners of ATA-127.
Computational Target Prediction
In parallel, computational modeling was used to predict potential targets of ATA-127.
Methodology: A molecular docking simulation was performed using the three-dimensional structure of ATA-127 against a library of known cancer-related protein structures. The docking algorithm predicted a high-affinity binding of ATA-127 to the BIR3 domain of XIAP, cIAP1, and cIAP2, which is consistent with the findings from the AC-MS experiments.[6][7]
Target Validation
Following the identification of IAP proteins as the putative targets of ATA-127, a series of validation experiments were conducted to confirm this interaction and elucidate its functional consequences.
In Vitro Kinase Assay
While IAPs are not kinases, this assay was adapted to an in vitro binding assay to quantify the interaction between ATA-127 and the purified BIR3 domains of XIAP, cIAP1, and cIAP2.
Experimental Protocol: In Vitro Binding Assay (AlphaScreen)
-
Reagents: Recombinant His-tagged BIR3 domains of XIAP, cIAP1, and cIAP2, and biotinylated ATA-127 were used. AlphaScreen donor and acceptor beads were used for detection.
-
Assay Procedure: The assay was performed in a 384-well plate. Biotinylated ATA-127 was incubated with streptavidin-coated donor beads, and the His-tagged BIR3 domains were incubated with nickel-coated acceptor beads. The two bead complexes were then mixed in the presence of varying concentrations of non-biotinylated ATA-127.
-
Detection: The plate was incubated in the dark and the AlphaScreen signal was read on an appropriate plate reader. A decrease in signal indicates competitive binding of the non-biotinylated ATA-127.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Results: The results, summarized in the table below, demonstrate that ATA-127 potently binds to the BIR3 domains of XIAP, cIAP1, and cIAP2 with nanomolar affinity.[6][7]
| Target | IC50 (nM) |
| XIAP (BIR3) | 12 |
| cIAP1 (BIR3) | 14 |
| cIAP2 (BIR3) | 9 |
| Table 1: In Vitro Binding Affinity of ATA-127 to IAP Proteins. |
Cellular Thermal Shift Assay (CETSA)
CETSA was performed to confirm the direct engagement of ATA-127 with its target IAP proteins within intact cells.[8][9][10]
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Treatment: HCT116 cells were treated with either vehicle (DMSO) or ATA-127 for 2 hours.
-
Heating: The cell suspensions were divided into aliquots and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling on ice.[8]
-
Lysis and Centrifugation: The cells were lysed by freeze-thaw cycles, and the soluble fraction was separated from the precipitated proteins by high-speed centrifugation.[8][9]
-
Protein Quantification: The amount of soluble XIAP, cIAP1, and cIAP2 in the supernatant was quantified by Western blotting.[8][11]
Results: ATA-127 treatment led to a significant thermal stabilization of XIAP, cIAP1, and cIAP2, as evidenced by a shift in their melting curves to higher temperatures compared to the vehicle-treated cells. This confirms direct target engagement in a cellular context.
Downstream Signaling Pathway Analysis
The functional consequence of ATA-127 binding to IAP proteins was investigated by analyzing downstream signaling pathways using Western blotting.[12][13]
Experimental Protocol: Western Blotting
-
Cell Treatment: HCT116 cells were treated with increasing concentrations of ATA-127 for 24 hours.
-
Protein Extraction and Quantification: Cells were lysed, and protein concentration was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was probed with primary antibodies against key proteins in the apoptosis pathway, including cleaved caspase-3 and cleaved PARP, followed by HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Results: Treatment with ATA-127 resulted in a dose-dependent increase in the levels of cleaved caspase-3 and cleaved PARP, indicating the induction of apoptosis. This is consistent with the inhibition of IAP function.
Genetic Knockdown for Target Validation
To further validate that the cytotoxic effects of ATA-127 are mediated through its interaction with IAP proteins, siRNA-mediated knockdown experiments were performed.[14][15]
Experimental Protocol: siRNA Knockdown
-
Transfection: HCT116 cells were transfected with siRNAs targeting XIAP, cIAP1, cIAP2, or a non-targeting control siRNA.
-
Knockdown Confirmation: The efficiency of knockdown was confirmed by Western blotting 48 hours post-transfection.
-
ATA-127 Treatment: The transfected cells were then treated with varying concentrations of ATA-127 for 48 hours.
-
Cell Viability Assay: Cell viability was assessed using a standard MTT assay.
Results: Cells with siRNA-mediated knockdown of XIAP, cIAP1, and cIAP2 exhibited significantly reduced sensitivity to ATA-127-induced cytotoxicity compared to cells transfected with the control siRNA. This provides strong evidence that the antitumor activity of ATA-127 is on-target.
Visualizations
Diagrams of Workflows and Pathways
Caption: Overall workflow for the identification and validation of the target of this compound.
Caption: Simplified signaling pathway showing the mechanism of action of ATA-127.
Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The path to oncology drug target validation: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SV [thermofisher.com]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
Antitumor Agent-127: A Comprehensive Analysis of Pharmacokinetics and Pharmacodynamics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Antitumor agent-127 is a novel, orally bioavailable small molecule inhibitor targeting the aberrant signaling pathway driven by the constitutively active tyrosine kinase, oncogenic fusion protein XYZ-TK. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, established through a series of in vitro and in vivo studies. The data presented herein are intended to provide a foundational understanding for researchers, scientists, and drug development professionals engaged in the advancement of targeted cancer therapies.
Pharmacokinetics (PK)
The pharmacokinetic profile of this compound was characterized in preclinical models to determine its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for defining a safe and effective dosing regimen.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound determined in mouse models following a single oral administration of 25 mg/kg.
| Parameter | Symbol | Value | Unit |
| Peak Plasma Concentration | Cmax | 2.8 | µg/mL |
| Time to Peak Plasma Concentration | Tmax | 1.5 | hours |
| Area Under the Curve (0 to infinity) | AUCinf | 18.5 | µg·h/mL |
| Oral Bioavailability | F | 75 | % |
| Volume of Distribution | Vd | 3.2 | L/kg |
| Elimination Half-Life | t1/2 | 6.8 | hours |
| Clearance | CL | 0.22 | L/h/kg |
| Plasma Protein Binding | 98.5 | % |
Experimental Protocol: Murine Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in BALB/c mice.
Methodology:
-
Animal Model: Male BALB/c mice (n=18), aged 8-10 weeks, were used for the study.
-
Drug Formulation: this compound was formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Administration: A single dose of 25 mg/kg was administered via oral gavage.
-
Sample Collection: Blood samples (approximately 50 µL) were collected via tail vein bleeding at predefined time points: 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-administration.
-
Sample Processing: Plasma was separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Preclinical Toxicology Profile of Antitumor Agent-127: An In-depth Technical Guide
This document provides a comprehensive overview of the preclinical toxicology studies conducted on Antitumor agent-127, a novel investigational compound. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals to support the continued evaluation and clinical development of this agent.
Acute Toxicity Studies
Acute toxicity studies were performed to determine the potential adverse effects of a single dose of this compound. These studies were conducted in two mammalian species to establish the median lethal dose (LD50) and identify target organs for toxicity.
Experimental Protocol: Acute Oral and Intravenous Toxicity
-
Test System: Sprague-Dawley rats (8-10 weeks old, 200-250g) and ICR mice (6-8 weeks old, 25-30g). Animals were sourced from Charles River Laboratories.
-
Group Size: 5 animals/sex/group.
-
Vehicle: 0.5% (w/v) carboxymethylcellulose in sterile water for oral administration; 10% DMSO in saline for intravenous administration.
-
Administration: A single dose was administered via oral gavage (PO) or intravenous injection (IV).
-
Dose Levels:
-
Rats (PO): 500, 1000, 2000 mg/kg.
-
Rats (IV): 20, 40, 80 mg/kg.
-
Mice (PO): 500, 1000, 2000 mg/kg.
-
Mice (IV): 25, 50, 100 mg/kg.
-
-
Observation Period: Animals were observed for clinical signs of toxicity at 1, 2, 4, and 6 hours post-dose and daily for 14 days. Body weights were recorded on Days 0, 7, and 14.
-
Endpoint: The primary endpoint was mortality. At the end of the 14-day observation period, all surviving animals were euthanized, and a gross necropsy was performed. The LD50 was calculated using the Probit method.
Data Summary: LD50 Values
| Species | Route of Administration | LD50 (mg/kg) [95% Confidence Interval] |
| Rat | Oral (PO) | > 2000 |
| Intravenous (IV) | 62 [51-75] | |
| Mouse | Oral (PO) | > 2000 |
| Intravenous (IV) | 78 [65-93] |
Workflow for Acute Toxicity Assessment
An In-depth Technical Guide to the Cellular Uptake and Trafficking of Vorinostat (SAHA)
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: The compound referred to as "Antitumor agent-127" in the user request is identified as Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA). This guide is based on publicly available research for Vorinostat.
Introduction
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent antitumor agent and a member of the hydroxamic acid class of histone deacetylase (HDAC) inhibitors.[1][2] It was the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[3] Vorinostat exerts its therapeutic effects by inhibiting class I and II HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression.[1] The inhibition of HDACs leads to the accumulation of acetylated histones and other non-histone proteins, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4]
The efficacy of Vorinostat is fundamentally dependent on its ability to enter target cells and reach its intracellular targets, primarily the HDAC enzymes located in the nucleus and cytoplasm.[5] However, Vorinostat is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low aqueous solubility and low membrane permeability.[6] These physicochemical properties present significant challenges for its cellular uptake and bioavailability. This technical guide provides a comprehensive overview of the current understanding of Vorinostat's cellular uptake and trafficking, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological and experimental pathways.
Physicochemical Properties Influencing Cellular Uptake
The cellular uptake of any drug is heavily influenced by its molecular properties. For Vorinostat, the key characteristics are:
| Property | Value/Description | Source |
| Molecular Formula | C₁₄H₂₀N₂O₃ | [1] |
| Molecular Weight | 264.32 g/mol | [1] |
| Solubility | Slightly soluble in water; soluble in DMSO. | [1] |
| pKa | Approximately 9 | [1] |
| BCS Class | Class IV (Low Solubility, Low Permeability) | [6] |
The low permeability is a major barrier to efficient passive diffusion across the lipid bilayer of the cell membrane, necessitating alternative uptake mechanisms or formulation strategies to enhance intracellular delivery.
Cellular Uptake Mechanisms
The precise mechanisms governing the uptake of free Vorinostat into cells are not fully elucidated. However, based on its properties and available research, the process likely involves a combination of passive diffusion and potentially carrier-mediated transport, though the latter is not well-defined.
3.1 Passive Diffusion: As a small molecule, Vorinostat can cross the cell membrane via passive diffusion, driven by its concentration gradient. However, its low intrinsic permeability limits the efficiency of this process.
3.2 Enhanced Uptake via Formulation Strategies: To overcome the limitations of low permeability, various drug delivery systems have been developed. These formulations not only improve solubility but also enhance cellular uptake through different mechanisms, primarily endocytosis.
-
Liposomes: Encapsulating Vorinostat in liposomes, particularly those surface-modified with D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), has been shown to significantly enhance cellular uptake in breast cancer cells.[7]
-
Mesoporous Silica Nanoparticles (MSNs): Loading Vorinostat into MSNs enhances its solubility and permeability. The uptake of MSN-formulated Vorinostat is suggested to occur via micropinocytosis or caveolae-mediated transport.[8]
-
Nanogels: Folate-conjugated bovine serum albumin (BSA) nanogels have been used to deliver Vorinostat. This formulation leverages folate receptor-mediated endocytosis for targeted cellular entry.
Below is a diagram illustrating the potential pathways for Vorinostat cellular uptake.
Caption: Potential cellular uptake mechanisms for free and formulated Vorinostat.
Intracellular Trafficking and Subcellular Localization
Upon entering the cytoplasm, Vorinostat must reach its molecular targets, the histone deacetylases (HDACs).
-
Cytoplasmic Targets: Class II HDACs (e.g., HDAC6) are predominantly located in the cytoplasm.
-
Nuclear Targets: Class I HDACs (e.g., HDAC1, HDAC2, HDAC3) are localized in the nucleus.[5]
Therefore, after cytoplasmic entry, a significant portion of Vorinostat must traverse the nuclear envelope to inhibit nuclear HDACs. The ability of Vorinostat to cross the blood-brain barrier is an indicator of its capacity to penetrate biological membranes, including the nuclear membrane.[9][10] The primary mechanism of action involves Vorinostat binding to the zinc-containing active site of the HDAC enzyme.[3][11]
The following diagram illustrates the intracellular trafficking and mechanism of action of Vorinostat.
Caption: Vorinostat inhibits cytoplasmic and nuclear HDACs, leading to protein acetylation.
Quantitative Data Summary
This section summarizes the quantitative data related to Vorinostat's cellular activity and permeability from various studies.
Table 1: Cellular Activity and Cytotoxicity of Vorinostat
| Cell Line | Assay Type | Endpoint | Value | Source |
| Various | Cell-free | HDAC Inhibition | IC₅₀: ~10 nM | [4] |
| Jurkat (T-cell leukemia) | Cell-free | HDAC1 Inhibition | IC₅₀: 10 nM | |
| Jurkat (T-cell leukemia) | Cell-free | HDAC3 Inhibition | IC₅₀: 20 nM | |
| MCF-7 (Breast cancer) | Proliferation | Cell Growth Inhibition | IC₅₀: 0.75 µM | |
| LNCaP, PC-3, TSU-Pr1 (Prostate cancer) | Proliferation | Cell Growth Inhibition | IC₅₀: 2.5-7.5 µM | |
| U87-MG (Glioblastoma) | Cytotoxicity | Cell Viability | EC₅₀: 9.7 µM | [7] |
| GL261 (Glioblastoma) | Cytotoxicity | Cell Viability | EC₅₀: 6.3 µM | [7] |
| HeLa (Cervical cancer) | Cytotoxicity | Cell Viability (48h) | IC₅₀: 3.6 µM | [12] |
| HepG2 (Liver cancer) | Cytotoxicity | Cell Viability (48h) | IC₅₀: 1.0 µM | [12] |
| SW-982 (Synovial sarcoma) | Cytotoxicity | Cell Viability (48h) | IC₅₀: 8.6 µM | [13] |
| SW-1353 (Chondrosarcoma) | Cytotoxicity | Cell Viability (48h) | IC₅₀: 2.0 µM | [13] |
Table 2: Permeability of Vorinostat Formulations
| Formulation | Cell Model | Parameter | Value (cm/s) | Enhancement vs. Free Drug | Source |
| Mercaptoacetamide-based HDACI (S2) | Caco-2 | P_app (A to B) | 7.33 x 10⁻⁶ | - | [14] |
| Mercaptoacetamide-based HDACI (W2) | Caco-2 | P_app (A to B) | 15.0 x 10⁻⁶ | - | [14] |
| Vorinostat in Amino-modified MSNs | Caco-2 | Permeability | Not specified | ~4-fold | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines key protocols used to study the cellular uptake and effects of Vorinostat.
6.1 Protocol for Caco-2 Permeability Assay
This assay assesses the transport of a compound across a monolayer of human intestinal Caco-2 cells, serving as an in vitro model of the intestinal barrier.[8]
-
Cell Seeding: Seed Caco-2 cells (1 x 10⁵ cells/well) onto 12-well cell culture inserts (e.g., Transwell®, 1 µm pore size).
-
Monolayer Culture: Culture the cells for 10-14 days in DMEM, refreshing the medium every 2-3 days, until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) using a volt-ohmmeter. Only use monolayers with TEER values of 500–600 Ω·cm².
-
Permeability Experiment:
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (Vorinostat or its formulation) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Quantification: Analyze the concentration of Vorinostat in the collected samples using a validated LC/MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (P_app) using the formula: P_app = (dQ/dt) / (A * C₀), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the apical chamber.
6.2 Protocol for Quantification of Intracellular Vorinostat by LC/MS/MS
This protocol provides a method to quantify the amount of Vorinostat within cells.
-
Cell Treatment: Plate cells in a multi-well plate and treat with Vorinostat at the desired concentration and for the desired time.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a solvent like acetonitrile.
-
-
Sample Preparation:
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Perform protein precipitation by adding ice-cold acetonitrile containing an internal standard (e.g., daidzein).[15]
-
Vortex and centrifuge at high speed (e.g., 13,000 x g) to pellet the precipitated proteins.[16]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for LC/MS/MS analysis.[16]
-
-
LC/MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column (e.g., Phenomenex Luna C18).[15]
-
Mobile Phase: An isocratic mobile phase of acetonitrile, water, and formic acid (e.g., 30:70:0.1, v/v/v) can be used.[6][15]
-
Mass Spectrometry: Employ electrospray ionization in positive mode (ESI+) with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for detection of Vorinostat and the internal standard.[15][17]
-
-
Data Analysis: Generate a standard curve using known concentrations of Vorinostat to quantify the intracellular concentration. Normalize the result to the total protein content or cell number.
The workflow for this protocol is visualized below.
Caption: A typical workflow for measuring intracellular Vorinostat concentrations via LC/MS/MS.
6.3 Protocol for Western Blotting to Detect Histone Acetylation
This assay confirms the intracellular activity of Vorinostat by measuring the acetylation status of its targets.
-
Cell Treatment and Lysis: Treat cells with Vorinostat as desired. Harvest and lyse the cells using RIPA buffer containing protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C. Also, probe a separate blot or strip the same blot for a total histone antibody (e.g., anti-Histone H3) as a loading control.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Conclusion
Vorinostat is an important antitumor agent whose cellular entry and subsequent trafficking are critical to its function as an HDAC inhibitor. Its inherent physicochemical properties—low solubility and permeability—pose a significant hurdle for efficient cellular uptake via passive diffusion. This has spurred the development of advanced nanoparticle-based delivery systems that enhance intracellular concentrations by leveraging endocytic pathways. Once inside the cell, Vorinostat must distribute between the cytoplasm and the nucleus to inhibit its respective HDAC targets, leading to the desired downstream effects of cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify the uptake, permeability, and intracellular activity of Vorinostat and its novel formulations, facilitating further advancements in its therapeutic application.
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Vorinostat - Wikipedia [en.wikipedia.org]
- 4. altretamine.com [altretamine.com]
- 5. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00199C [pubs.rsc.org]
- 6. Vorinostat with Sustained Exposure and High Solubility in Poly(ethylene glycol)-b-poly(DL-lactic acid) Micelle Nanocarriers: Characterization and Effects on Pharmacokinetics in Rat Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced cellular uptake and cytotoxicity of vorinostat through encapsulation in TPGS-modified liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Solubility, Permeability and Anticancer Activity of Vorinostat Using Tailored Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crafting Carbazole-Based Vorinostat and Tubastatin-A-like Histone Deacetylase (HDAC) Inhibitors with Potent in Vitro and in Vivo Neuroactive Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
Methodological & Application
Application Notes and Protocols for Antitumor Agent-127 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-127 is a novel small molecule inhibitor targeting the Receptor Tyrosine Kinase (RTK) signaling pathway, which is frequently dysregulated in various human cancers. Specifically, Agent-127 inhibits the phosphorylation of downstream signaling proteins, leading to cell cycle arrest and apoptosis in tumor cells.[1][2] These application notes provide detailed protocols for evaluating the in vivo efficacy and pharmacodynamic (PD) effects of this compound using subcutaneous human tumor xenograft models in immunodeficient mice.[3][4]
Mechanism of Action: RTK Pathway Inhibition
This compound is an ATP-competitive inhibitor of the kinase domain of a key growth factor receptor. By blocking ATP binding, it prevents receptor autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades. This targeted inhibition is designed to induce tumor growth inhibition and regression.
Figure 1: Simplified RTK signaling pathway inhibited by this compound.
Application Note: In Vivo Efficacy Assessment
This section details the use of this compound in a subcutaneous xenograft model derived from the A549 human non-small cell lung cancer cell line.
Experimental Workflow
The overall workflow involves implanting tumor cells into immunodeficient mice, allowing tumors to establish, randomizing animals into treatment groups, administering the agent, and monitoring tumor growth and animal health over time.
Figure 2: Experimental workflow for an in vivo xenograft efficacy study.
Detailed Protocol: A549 Subcutaneous Xenograft Model
Materials:
-
A549 human non-small cell lung cancer cells
-
Immunodeficient mice (e.g., Athymic Nude or NOD-SCID, 6-8 weeks old)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel Basement Membrane Matrix
-
This compound (formulated in an appropriate vehicle, e.g., 0.5% methylcellulose)
-
Digital calipers, syringes, and needles (27-gauge)[5]
Procedure:
-
Cell Preparation: Culture A549 cells to 80-90% confluency.[6] Harvest cells using trypsin, wash twice with sterile PBS, and perform a cell count using a hemocytometer with trypan blue to ensure >95% viability.[5]
-
Cell Inoculation: Resuspend cells in a 1:1 mixture of cold sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.[6]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth: Allow tumors to grow. Monitor tumor volume 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[5][6]
-
Randomization: When the average tumor volume reaches approximately 150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[3][7]
-
Treatment:
-
Vehicle Control Group: Administer the vehicle solution daily via oral gavage.
-
Treatment Group: Administer this compound (e.g., 50 mg/kg) daily via oral gavage.
-
-
Monitoring: Record tumor volumes and mouse body weights three times per week as an indicator of general health and toxicity.[7]
-
Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size (e.g., 2000 mm³). Euthanize animals and excise tumors for endpoint analysis.
Representative Data Presentation
The following tables show representative data from a study evaluating two doses of this compound.
Table 1: Tumor Growth Inhibition (TGI)
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | % TGI (Day 21) |
|---|---|---|---|---|---|
| Vehicle Control | 152 ± 15 | 455 ± 41 | 980 ± 95 | 1850 ± 190 | - |
| Agent-127 (25 mg/kg) | 155 ± 18 | 310 ± 35 | 550 ± 62 | 890 ± 105 | 51.9% |
| Agent-127 (50 mg/kg) | 149 ± 16 | 205 ± 22 | 280 ± 31 | 350 ± 45 | 81.1% |
Data are presented as mean tumor volume ± SEM. % TGI is calculated relative to the vehicle control group.
Table 2: Animal Body Weight
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) |
|---|---|---|---|---|
| Vehicle Control | 22.5 ± 0.5 | 23.1 ± 0.6 | 23.8 ± 0.5 | 24.2 ± 0.7 |
| Agent-127 (25 mg/kg) | 22.3 ± 0.4 | 22.5 ± 0.5 | 22.9 ± 0.6 | 23.1 ± 0.5 |
| Agent-127 (50 mg/kg) | 22.6 ± 0.5 | 22.1 ± 0.6 | 21.8 ± 0.7 | 21.5 ± 0.8 |
Data are presented as mean body weight ± SEM. A body weight loss of >15% may indicate significant toxicity.
Application Note: Pharmacodynamic (PD) Biomarker Analysis
This protocol describes how to assess the on-target activity of this compound by measuring the inhibition of a downstream biomarker (e.g., phosphorylated effector protein, p-ERK) in tumor tissue.[8][9]
Logical Relationship
The central hypothesis is that administering Agent-127 will inhibit the target RTK, leading to a measurable decrease in the downstream p-ERK biomarker, which in turn correlates with the observed tumor growth inhibition.
Figure 3: Logical relationship between drug administration and response.
Protocol: Tumor Biomarker Analysis
Procedure:
-
Study Design: Establish A549 xenografts as described previously. Once tumors reach ~200-300 mm³, treat cohorts of mice (n=3-4 per time point) with a single dose of vehicle or this compound (50 mg/kg).
-
Sample Collection: At specified time points post-dose (e.g., 2, 8, 24, and 48 hours), euthanize the mice.
-
Tumor Harvesting: Immediately excise the tumors, remove any non-tumor tissue, and snap-freeze them in liquid nitrogen. Store samples at -80°C until analysis.
-
Tissue Lysis: Homogenize the frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration in the lysates using a standard assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Separate equal amounts of protein lysate (e.g., 20-30 µg) via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for p-ERK and total ERK (as a loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Express the results as a percentage of the vehicle-treated control group.
Representative Data Presentation
Table 3: Pharmacodynamic Modulation of p-ERK in A549 Tumors
| Time Post-Dose | Normalized p-ERK/Total ERK Ratio (% of Vehicle Control) |
|---|---|
| 2 Hours | 15.2% ± 3.5% |
| 8 Hours | 25.8% ± 5.1% |
| 24 Hours | 65.1% ± 8.2% |
| 48 Hours | 92.5% ± 10.4% |
Data represent the mean ± SEM from tumors treated with a single 50 mg/kg dose of Agent-127, showing maximal target inhibition at 2 hours with recovery by 48 hours.
Conclusion
These protocols provide a robust framework for the preclinical evaluation of this compound. The in vivo efficacy study demonstrates the agent's ability to inhibit tumor growth in a dose-dependent manner with acceptable tolerability. The pharmacodynamic analysis confirms that this anti-tumor activity is linked to the on-target inhibition of the intended signaling pathway within the tumor tissue. Together, these studies provide critical data to support the further development of this compound as a potential cancer therapeutic.
References
- 1. Can Ganoderma Triterpenoids Exert Immunogenic Cell Death in Human Cancer Cells? A Systematic Review and Protein Network Analysis [mdpi.com]
- 2. Small-molecule agents for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. yeasenbio.com [yeasenbio.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available heat shock protein 90 inhibitor in a human tumor xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays: Evaluating "Antitumor Agent-127" Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays designed to characterize the in vitro antitumor activity of a novel investigational compound, "Antitumor agent-127". The described assays are fundamental in preclinical cancer research to elucidate the mechanisms of action of new therapeutic candidates. This document outlines methods to assess cytotoxicity, induction of apoptosis, effects on cell cycle progression, and impact on key cellular processes such as colony formation and cell migration.
Cytotoxicity and Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2] The intensity of the color, measured spectrophotometrically, is proportional to the number of viable cells. This assay is crucial for determining the dose-dependent cytotoxic effects of this compound and calculating its IC50 (half-maximal inhibitory concentration) value.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log concentration of this compound to determine the IC50 value.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 48 | 15.2 |
| A549 (Lung Cancer) | 48 | 28.5 |
| HCT116 (Colon Cancer) | 48 | 12.8 |
Apoptosis Induction Assessment
To determine if the cytotoxic effect of this compound is mediated by apoptosis, two primary assays can be employed: Annexin V staining for early apoptotic events and Caspase-Glo 3/7 assay for executioner caspase activity. Many anticancer drugs are specifically designed to induce apoptosis.[3]
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[5] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains necrotic or late apoptotic cells with compromised membrane integrity.[6]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[5]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase-Glo 3/7 Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo 3/7 assay is a luminescent assay that measures their activity. The assay reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to generate a luminescent signal.
Experimental Protocol: Caspase-Glo 3/7 Assay
-
Cell Seeding and Treatment: Plate cells in a 96-well white-walled plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) to assess the specific increase in caspase activity.
Data Presentation: Apoptosis Induction by this compound in HCT116 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Control (Vehicle) | 4.5 | 2.1 | 1.0 |
| This compound (0.5x IC50) | 15.8 | 5.3 | 2.5 |
| This compound (1x IC50) | 35.2 | 12.7 | 5.8 |
| This compound (2x IC50) | 52.1 | 25.4 | 9.2 |
Cell Cycle Analysis
Antitumor agents can exert their effects by causing cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.[7] Flow cytometry analysis of DNA content is a standard method to evaluate the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat with this compound as described for apoptosis assays.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Data Presentation: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 55.3 | 25.1 | 19.6 |
| This compound (1x IC50) | 20.7 | 30.5 | 48.8 |
Long-Term Survival and Proliferation: Colony Formation Assay
The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony.[10] It is a measure of long-term cell survival and the cytotoxic effects of a therapeutic agent.
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Compound Treatment: Allow the cells to adhere overnight, then treat with various concentrations of this compound for 24 hours.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, changing the medium every 3 days.[11]
-
Colony Fixation and Staining: When visible colonies have formed, remove the medium, wash with PBS, and fix the colonies with 4% paraformaldehyde or methanol. Stain the colonies with a solution of 0.5% crystal violet.
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group relative to the untreated control.
Data Presentation: Inhibition of Colony Formation by this compound
| Cell Line | This compound Conc. | Surviving Fraction (%) |
| HCT116 | Control | 100 |
| 0.25x IC50 | 65 | |
| 0.5x IC50 | 32 | |
| 1x IC50 | 5 |
Cell Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing assay and the transwell invasion assay are two common methods to assess these processes in vitro.
Wound Healing (Scratch) Assay
This assay measures collective cell migration in two dimensions. A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored.[12]
Experimental Protocol: Wound Healing Assay
-
Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to full confluency.
-
Create the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing this compound at non-toxic concentrations.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure relative to the initial wound area.
Transwell Invasion Assay
This assay assesses the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.[13] Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with an extracellular matrix (ECM) substitute like Matrigel. The lower chamber contains a chemoattractant.[13]
Experimental Protocol: Transwell Invasion Assay
-
Rehydration of Inserts: Rehydrate the ECM-coated inserts according to the manufacturer's protocol.
-
Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium.
-
Treatment: Add this compound to both the upper and lower chambers.
-
Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Removal of Non-invasive Cells: Use a cotton swab to gently remove the cells that have not invaded from the top surface of the membrane.
-
Fixation and Staining: Fix the invaded cells on the bottom surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Take images of the stained cells and count the number of invaded cells per field of view.
Data Presentation: Effect of this compound on Cell Migration and Invasion
| Assay | Cell Line | This compound Conc. | % Wound Closure at 24h | % Invasion (relative to control) |
| Wound Healing | MDA-MB-231 | Control | 95 | N/A |
| 0.1x IC50 | 42 | N/A | ||
| Transwell Invasion | MDA-MB-231 | Control | N/A | 100 |
| 0.1x IC50 | N/A | 38 |
Analysis of Signaling Pathways by Western Blotting
To investigate the molecular mechanism of this compound, Western blotting can be used to analyze the expression and phosphorylation status of key proteins in relevant signaling pathways (e.g., apoptosis, cell cycle regulation).[14][15] This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.[14]
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved Caspase-3, p21, Cyclin B1) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation: Effect of this compound on Apoptotic and Cell Cycle Regulatory Proteins
| Target Protein | Treatment | Relative Protein Expression (Fold Change vs. Control) |
| Cleaved Caspase-3 | This compound (1x IC50) | 4.2 |
| PARP Cleavage | This compound (1x IC50) | 3.8 |
| p21 | This compound (1x IC50) | 2.5 |
| Cyclin B1 | This compound (1x IC50) | 0.4 |
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis (Annexin V) Plate Assay Kit Annexin V Apoptosis Plate Assay Kit Dojindo [dojindo.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. nanocellect.com [nanocellect.com]
- 10. Clonogenic Assay [en.bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. 4.6. Western Blot Analysis [bio-protocol.org]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Antitumor Agent-127 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "Antitumor agent-127" has been attributed to at least two distinct investigational compounds with different mechanisms of action. This document provides detailed application notes and protocols for both entities to ensure clarity and proper experimental design. The first is an Inhibitor of Apoptosis Protein (IAP) antagonist, also identified as 142D6. The second is a macrocyclic peptide that functions as a ligand for the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). Researchers should verify the specific identity of their "this compound" before proceeding with any experiments.
Part 1: this compound as an IAP Inhibitor (142D6)
Background
This compound (142D6) is a potent small molecule inhibitor of Inhibitor of Apoptosis Proteins (IAPs). Specifically, it targets the BIR3 domains of XIAP, cIAP1, and cIAP2, thereby promoting apoptosis in cancer cells. IAPs are frequently overexpressed in tumor cells, contributing to chemotherapy resistance and cell survival. By inhibiting IAPs, this agent can restore the natural apoptotic pathways, making it a promising candidate for cancer therapy.
Data Presentation
| Target | IC50 (nM) |
| XIAP | 12 |
| cIAP1 | 14 |
| cIAP2 | 9 |
Signaling Pathway
The signaling pathway of this compound (142D6) involves the disruption of IAP-mediated inhibition of caspases and the modulation of the NF-κB pathway. In the absence of the IAP inhibitor, IAPs can bind to and inhibit caspases, preventing apoptosis. They also participate in the ubiquitination of proteins in the NF-κB signaling cascade, which typically promotes cell survival. By antagonizing IAPs, this compound (142D6) frees caspases to initiate apoptosis and can alter NF-κB signaling, which in some contexts can also contribute to cell death.
Part 2: this compound as a ROR1 Ligand
Background
This version of this compound is a macrocyclic peptide that binds to the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). ROR1 is an oncoembryonic protein that is expressed on the surface of various cancer cells but has limited expression in adult tissues, making it an attractive target for cancer therapy. This agent has shown nanomolar binding affinity to ROR1 and is internalized by ROR1-expressing tumor cells such as 786-O (renal cell carcinoma) and MDA-MB-231 (breast cancer). It has been observed to not induce apoptosis in Mia PaCa-2 (pancreatic cancer) cells, which have low ROR1 expression.[1]
Data Presentation
| Parameter | Observation | Cell Lines |
| Binding Affinity | Nanomolar range | 786-O, MDA-MB-231 |
| Internalization | Good | 786-O, MDA-MB-231 |
| Apoptosis Induction | Not observed | Mia PaCa-2 |
Signaling Pathway
The ROR1 signaling pathway is often activated by its ligand, Wnt5a.[2] This can lead to the activation of several downstream pro-survival pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways promote cell proliferation, survival, and migration. By binding to ROR1, this compound may act as an antagonist, blocking the natural ligand from binding and thereby inhibiting these downstream oncogenic signals.
Part 3: Experimental Protocols
General Workflow for In Vitro Cytotoxicity Assay
The following diagram outlines a general workflow for determining the cytotoxic effects of this compound on cancer cell lines.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general method for assessing the cytotoxicity of either this compound compound. The optimal cell density, drug concentration, and incubation time should be determined empirically for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (IAP inhibitor or ROR1 ligand)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.01 nM to 100 µM) to determine the IC50 value.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Disclaimer: These protocols are intended as a general guide. Researchers should adapt them as necessary for their specific experimental conditions and cell lines. Always follow appropriate laboratory safety procedures.
References
Measuring the Efficacy of Antitumor Agent-127 in 3D Spheroids: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly utilized in cancer research and drug discovery to bridge the gap between traditional 2D cell cultures and in vivo animal models.[1][2] Spheroids mimic the complex microenvironment of solid tumors, including gradients of oxygen and nutrients, cell-cell interactions, and drug penetration barriers, which are often lost in monolayer cultures.[3][4] This application note provides a detailed protocol for evaluating the efficacy of Antitumor agent-127, an inhibitor of apoptosis proteins (IAP), in 3D tumor spheroids.[5]
This compound is an IAP inhibitor that targets the BIR3 domains of XIAP, cIAP1, and cIAP2 with high potency.[5] By inhibiting these proteins, this compound promotes apoptosis in cancer cells, making it a promising therapeutic candidate. This document outlines methods for 3D spheroid culture, treatment with this compound, and subsequent analysis of cell viability, apoptosis, and cytotoxicity.
Experimental Workflow
The overall experimental workflow for assessing the efficacy of this compound in 3D spheroids is depicted below. This process involves spheroid formation, drug treatment, and subsequent endpoint assays to measure viability, apoptosis, and cytotoxicity.
Caption: Experimental workflow for evaluating this compound efficacy in 3D spheroids.
Signaling Pathway of IAP Inhibition
This compound functions by inhibiting IAP proteins, which are key regulators of apoptosis. The diagram below illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of IAP inhibition by this compound.
Experimental Protocols
3D Spheroid Culture
This protocol describes the generation of uniform spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
96-well round-bottom ultra-low attachment spheroid microplates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture cells in standard 2D flasks until they reach 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well).
-
Add 100 µL of the cell suspension to each well of the 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours.[3]
Treatment with this compound
Materials:
-
3D spheroids in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium at 2X the final desired concentrations.
-
Carefully remove 50 µL of conditioned medium from each well containing a spheroid.
-
Add 50 µL of the 2X this compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO in medium).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
Cell Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.[6][7]
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the plate containing treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.[8]
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Place the plate on a plate shaker and mix for 5 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a luminometer.
Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.[10][11]
Materials:
-
Caspase-Glo® 3/7 3D Assay reagent
-
Opaque-walled 96-well plates
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the plate with treated spheroids from the incubator and let it equilibrate to room temperature.[10]
-
Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of medium in each well.[12]
-
Mix the contents by shaking the plate at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for at least 30 minutes.[12]
-
Measure the luminescence with a luminometer.
Cytotoxicity Assay (LDH-Glo™)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[13][14]
Materials:
-
LDH-Glo™ Cytotoxicity Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
At desired time points during treatment, carefully remove 2-5 µL of the culture medium from each well without disturbing the spheroids.[13]
-
Dilute the collected medium in LDH Storage Buffer.[13]
-
Prepare the LDH Detection Reagent according to the manufacturer's instructions.
-
Add 50 µL of the diluted medium sample to a new opaque-walled 96-well plate.
-
Add 50 µL of the LDH Detection Reagent to each well.[13]
-
Incubate at room temperature for 60 minutes.[13]
-
Measure luminescence using a luminometer.
Data Presentation
The quantitative data obtained from the assays should be summarized in tables for clear comparison.
Table 1: Cell Viability (ATP Levels) after Treatment with this compound
| Concentration (µM) | 24h (% of Control) | 48h (% of Control) | 72h (% of Control) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 95 ± 4.5 | 85 ± 5.1 | 70 ± 5.5 |
| 1 | 80 ± 3.9 | 60 ± 4.2 | 40 ± 4.8 |
| 10 | 50 ± 3.1 | 30 ± 3.5 | 15 ± 2.9 |
| 100 | 20 ± 2.5 | 10 ± 2.1 | 5 ± 1.8 |
Data are presented as mean ± standard deviation.
Table 2: Apoptosis (Caspase-3/7 Activity) after Treatment with this compound
| Concentration (µM) | 24h (Fold Change) | 48h (Fold Change) | 72h (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 0.1 | 1.5 ± 0.2 | 2.5 ± 0.3 | 3.0 ± 0.4 |
| 1 | 3.0 ± 0.4 | 5.0 ± 0.5 | 6.5 ± 0.6 |
| 10 | 6.0 ± 0.7 | 8.5 ± 0.9 | 10.0 ± 1.1 |
| 100 | 8.0 ± 0.9 | 12.0 ± 1.3 | 15.0 ± 1.5 |
Data are presented as mean fold change relative to vehicle control ± standard deviation.
Table 3: Cytotoxicity (LDH Release) after Treatment with this compound
| Concentration (µM) | 24h (Fold Change) | 48h (Fold Change) | 72h (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 0.1 | 1.2 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4 |
| 1 | 2.0 ± 0.3 | 3.5 ± 0.4 | 5.0 ± 0.6 |
| 10 | 4.0 ± 0.5 | 6.0 ± 0.7 | 8.0 ± 0.9 |
| 100 | 6.0 ± 0.6 | 9.0 ± 1.0 | 12.0 ± 1.3 |
Data are presented as mean fold change relative to vehicle control ± standard deviation.
Conclusion
This application note provides a comprehensive framework for assessing the efficacy of this compound in 3D tumor spheroids. The detailed protocols for spheroid culture, drug treatment, and various endpoint assays, combined with clear data presentation and visualization of the underlying biological processes, will enable researchers to generate robust and reproducible results. The use of 3D models provides a more physiologically relevant system for evaluating anticancer drug candidates, ultimately contributing to the development of more effective cancer therapies.[1][3]
References
- 1. Three-Dimensional Culture Systems in Cancer Research: Focus on Tumor Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Dimensional Spheroids for Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Role of circulating tumor cell spheroids in drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 7. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Caspase-Glo® 3/7 3D Assay [promega.com]
- 12. promega.com [promega.com]
- 13. wechat.promega.com.cn [wechat.promega.com.cn]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
Application Notes and Protocols for Antitumor Agent-127
For Researchers, Scientists, and Drug Development Professionals
Product: Antitumor Agent-127 (also known as Anticancer agent 127 or 142D6)
Note on Nomenclature: The designation "this compound" may refer to more than one compound in publicly available information. These application notes specifically address Anticancer agent 127 (142D6) , a potent, covalently-acting inhibitor of the Inhibitor of Apoptosis Proteins (IAPs). Another distinct molecule, a macrocyclic peptide targeting ROR1, is also sometimes referred to as "this compound (compound 1)". Users should verify the specific compound of interest.
Introduction
This compound is a small molecule inhibitor of the Inhibitor of Apoptosis (IAP) family of proteins, which are key regulators of programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[1][2] This agent covalently targets the BIR3 (Baculoviral IAP Repeat) domains of XIAP (X-linked inhibitor of apoptosis protein), cIAP1 (cellular inhibitor of apoptosis 1), and cIAP2 (cellular inhibitor of apoptosis 2), thereby promoting apoptosis in cancer cells.[3][4][5] These application notes provide a summary of the agent's activity, its mechanism of action, and detailed protocols for its use in high-throughput screening (HTS) to identify and characterize IAP inhibitors.
Mechanism of Action
The IAP proteins, particularly XIAP, cIAP1, and cIAP2, function as endogenous inhibitors of caspases, the key executioner enzymes in the apoptotic cascade.[2][6] XIAP directly binds to and inhibits caspases-3, -7, and -9.[1] cIAP1 and cIAP2 are E3 ubiquitin ligases that, in addition to modulating caspase activity, are involved in NF-κB signaling, which promotes cell survival.[2]
This compound mimics the endogenous IAP antagonist Smac/DIABLO (Second mitochondria-derived activator of caspases/Direct IAP-binding protein with low pI).[7] By binding to the BIR3 domain of XIAP, cIAP1, and cIAP2, it disrupts their ability to inhibit caspases, thereby promoting the activation of the apoptotic pathway and leading to cancer cell death.[3][4][5]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against key IAP proteins.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Protein | Assay Type | IC50 (nM) |
| XIAP (BIR3 domain) | Biochemical Assay | 12[3][4][5] |
| cIAP1 (BIR3 domain) | Biochemical Assay | 14[3][4][5] |
| cIAP2 (BIR3 domain) | Biochemical Assay | 9[3][4][5] |
Signaling Pathway
The diagram below illustrates the role of IAPs in the intrinsic apoptosis pathway and the mechanism of action of this compound.
Caption: IAP-mediated apoptosis signaling pathway and inhibition by this compound.
High-Throughput Screening (HTS) Protocols
The following protocols are designed for the high-throughput screening and characterization of IAP inhibitors like this compound.
Primary HTS Workflow
This diagram outlines a typical workflow for a primary high-throughput screen to identify IAP inhibitors.
Caption: High-throughput screening workflow for IAP inhibitors.
Experimental Protocols
This biochemical assay is designed to quantify the binding of inhibitors to the XIAP BIR3 domain in a competitive format.
Materials:
-
GST-tagged human XIAP BIR3 binding domain
-
XIAP BIR3 Red Ligand (e.g., based on A410099.1 derivative)
-
Anti-GST antibody labeled with Terbium cryptate
-
This compound (or other test compounds)
-
Assay buffer
-
Low-volume 384-well white plates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Dispense the diluted compounds or controls into the 384-well plate.
-
Add the GST-tagged XIAP BIR3 protein to each well.
-
Prepare a detection mixture containing the anti-GST Terbium cryptate antibody and the XIAP BIR3 Red Ligand.
-
Add the detection mixture to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 2 hours), protected from light.
-
Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the IC50 values for the test compounds.
This cell-based assay measures the effect of IAP inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line known to be sensitive to IAP inhibitors (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
White, clear-bottom 96- or 384-well plates suitable for cell culture
-
Luminometer
Procedure:
-
Seed the cancer cells into the multi-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and add them to the cells. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plates and the ATP-based reagent to room temperature.
-
Add the ATP-based reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for a few minutes to induce cell lysis.
-
Incubate at room temperature for a further 10-15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls and calculate the IC50 values.
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.[8]
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
White-walled multi-well plates
-
Luminometer
Procedure:
-
Seed cells in the multi-well plates and treat with serial dilutions of this compound as described in the cell viability assay protocol.
-
Incubate for a shorter period suitable for detecting early apoptosis (e.g., 6-24 hours).
-
Equilibrate the plates and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.[10]
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Analyze the data to determine the dose-dependent activation of caspases.
Data Interpretation and Further Steps
A successful screening campaign will identify compounds that exhibit potent binding to the target IAP protein (low IC50 in the HTRF assay), induce a significant decrease in cancer cell viability, and show a corresponding increase in caspase activity. Positive hits should be further characterized in secondary assays, including selectivity profiling against other IAP family members and in various cancer cell lines. In vivo efficacy studies in relevant animal models would be the subsequent step in the drug development pipeline.
References
- 1. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
Application Note: Flow Cytometry Analysis of Antitumor Agent-127 Treated Cells
For Research Use Only.
Introduction
Antitumor agent-127 is a potent and selective small-molecule inhibitor of the Inhibitor of Apoptosis Proteins (IAPs), specifically targeting the BIR3 domains of XIAP, cIAP1, and cIAP2 with high affinity.[1] By inhibiting these key negative regulators of apoptosis, this compound promotes programmed cell death in cancer cells, making it a promising candidate for cancer therapy.[1] Flow cytometry is a powerful technique for elucidating the mechanism of action of such agents by enabling the quantitative analysis of apoptosis, cell cycle progression, and intracellular protein expression at the single-cell level.[2][3][4]
This application note provides detailed protocols for the analysis of cells treated with this compound using flow cytometry. The described methods will guide researchers in assessing the induction of apoptosis, effects on the cell cycle, and the modulation of key signaling proteins.
Key Applications
-
Quantification of apoptosis induction by this compound.
-
Analysis of cell cycle perturbations following treatment.
-
Measurement of intracellular protein modulation in response to the agent.
Required Materials
-
This compound
-
Cell Culture Media and Supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) Staining Solution
-
RNase A
-
Fixation/Permeabilization Buffers
-
Fluorochrome-conjugated primary antibodies (e.g., anti-cleaved Caspase-3)
-
Flow cytometer
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231) in 6-well plates at a density of 2-5 x 10^5 cells/well.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in fresh cell culture medium.
-
Incubation: Replace the medium in each well with the medium containing the different concentrations of this compound or a vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
II. Apoptosis Analysis by Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
-
Cell Harvesting: Following treatment, collect both the floating and adherent cells. To detach adherent cells, wash with PBS and add Trypsin-EDTA.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC Annexin V and 10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
III. Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]
-
Cell Harvesting: Collect cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
IV. Intracellular Staining for Cleaved Caspase-3
This protocol enables the detection of an active form of a key executioner caspase in the apoptotic pathway.[10][11][12]
-
Cell Harvesting and Surface Staining (Optional): Harvest cells and perform surface marker staining if desired, following standard protocols.
-
Fixation: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and resuspend in a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or a commercial permeabilization buffer).
-
Intracellular Staining: Add the fluorochrome-conjugated anti-cleaved Caspase-3 antibody and incubate for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with the permeabilization buffer.
-
Analysis: Resuspend the cells in PBS and analyze by flow cytometry.
Data Presentation
Table 1: Apoptosis Induction by this compound in MDA-MB-231 Cells (48h Treatment)
| Treatment Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 nM | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| 50 nM | 60.3 ± 4.2 | 25.1 ± 2.5 | 14.6 ± 1.8 |
| 100 nM | 35.8 ± 5.1 | 45.7 ± 3.9 | 18.5 ± 2.2 |
Table 2: Cell Cycle Distribution of MDA-MB-231 Cells Treated with this compound (24h Treatment)
| Treatment Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptotic) |
| Vehicle Control (0 µM) | 55.4 ± 2.8 | 25.1 ± 1.9 | 19.5 ± 1.5 | 1.8 ± 0.4 |
| 10 nM | 58.2 ± 3.1 | 23.5 ± 2.0 | 18.3 ± 1.7 | 3.1 ± 0.6 |
| 50 nM | 65.7 ± 4.0 | 15.3 ± 1.8 | 19.0 ± 2.1 | 8.9 ± 1.1 |
| 100 nM | 70.1 ± 3.8 | 10.2 ± 1.5 | 19.7 ± 2.3 | 15.4 ± 1.9 |
Table 3: Cleaved Caspase-3 Expression in MDA-MB-231 Cells Treated with this compound (24h Treatment)
| Treatment Concentration | % Cleaved Caspase-3 Positive Cells |
| Vehicle Control (0 µM) | 3.1 ± 0.7 |
| 10 nM | 12.5 ± 1.5 |
| 50 nM | 38.9 ± 3.2 |
| 100 nM | 65.4 ± 4.8 |
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Simplified IAP signaling pathway.
Caption: Data analysis logical workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 3. Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Staining Strategies for Intracellular Flow Cytometry - FluoroFinder [fluorofinder.com]
- 11. Intracellular Flow Cytometry [ptglab.com]
- 12. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols: Western Blot Analysis of ROR1 Signaling Following Treatment with Antitumor agent-127
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a critical regulator of oncogenic signaling pathways.[1][2] Predominantly expressed during embryonic development, its re-expression in adult tissues is linked to the progression and metastasis of various cancers, including hematological malignancies and solid tumors.[3][4][5] ROR1 is activated by the Wnt5a ligand, which triggers a cascade of downstream signaling events that promote cell survival, proliferation, and migration.[1][2][4] Key pathways activated by ROR1 include the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways.[2][3][6] Given its limited expression in healthy adult tissues and its role in cancer, ROR1 has emerged as a promising therapeutic target.[1]
Antitumor agent-127 is a macrocyclic peptide that demonstrates nanomolar binding affinity to ROR1 and is readily internalized by tumor cells.[7] These characteristics suggest its potential as a modulator of ROR1 signaling. This document provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound on the ROR1 signaling pathway.
Data Presentation
Table 1: Effect of this compound on ROR1 Signaling Pathway Protein Expression and Phosphorylation
| Target Protein | Treatment Group | Densitometry (Normalized to β-actin) | Fold Change vs. Untreated Control |
| p-ROR1 (Tyr646) | Untreated Control | 1.00 | 1.0 |
| This compound (10 nM) | 0.45 | 0.45 | |
| This compound (50 nM) | 0.21 | 0.21 | |
| Total ROR1 | Untreated Control | 1.00 | 1.0 |
| This compound (10 nM) | 0.98 | 0.98 | |
| This compound (50 nM) | 0.95 | 0.95 | |
| p-AKT (Ser473) | Untreated Control | 1.00 | 1.0 |
| This compound (10 nM) | 0.52 | 0.52 | |
| This compound (50 nM) | 0.28 | 0.28 | |
| Total AKT | Untreated Control | 1.00 | 1.0 |
| This compound (10 nM) | 1.02 | 1.02 | |
| This compound (50 nM) | 0.99 | 0.99 | |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 1.00 | 1.0 |
| This compound (10 nM) | 0.61 | 0.61 | |
| This compound (50 nM) | 0.35 | 0.35 | |
| Total ERK1/2 | Untreated Control | 1.00 | 1.0 |
| This compound (10 nM) | 0.97 | 0.97 | |
| This compound (50 nM) | 1.01 | 1.01 | |
| p-NF-κB p65 (Ser536) | Untreated Control | 1.00 | 1.0 |
| This compound (10 nM) | 0.68 | 0.68 | |
| This compound (50 nM) | 0.42 | 0.42 | |
| Total NF-κB p65 | Untreated Control | 1.00 | 1.0 |
| This compound (10 nM) | 1.03 | 1.03 | |
| This compound (50 nM) | 0.98 | 0.98 |
Note: The data presented in this table is representative and may vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line with documented high expression of ROR1 (e.g., MDA-MB-231, 786-O, or a relevant cell line for your research).[7]
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment with this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 10 nM and 50 nM).
-
Include an untreated control group (vehicle only).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours). The optimal time should be determined empirically.
Protein Extraction
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Centrifugation:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by visually inspecting the gel and membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[8]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibodies of interest (e.g., anti-p-ROR1, anti-ROR1, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-p-NF-κB p65, anti-NF-κB p65, and a loading control like β-actin) diluted in the blocking buffer.
-
Incubate overnight at 4°C with gentle agitation.[9]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target proteins to the loading control (β-actin).
-
For phosphorylated proteins, normalize the phosphoprotein signal to the total protein signal.
-
Visualizations
ROR1 Signaling Pathway and Inhibition by this compound
Caption: ROR1 signaling pathway and its inhibition by this compound.
Western Blot Experimental Workflow
Caption: A streamlined workflow for Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The WNT/ROR Pathway in Cancer: From Signaling to Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the molecular mechanisms of ROR1, ROR2, and PTK7 signaling from the proteomics and pharmacological modulation of ROR1 interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tyrosine Kinase ROR1 as a Target for Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. ROR1 Antibody (#4102) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes: Immunohistochemical Staining for Targets of Antitumor Agent-127
Introduction
Note on Agent Specificity: The designation "Antitumor agent-127" is associated with at least two distinct investigational compounds. For the purpose of these application notes, we will focus on Anticancer agent 127 (142D6) , a potent, orally bioavailable, covalent inhibitor of the Inhibitor of Apoptosis Proteins (IAPs).[1][2] This agent specifically targets the BIR3 domains of X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1][2] These proteins are key regulators of apoptosis and cellular signaling pathways, and their overexpression is implicated in tumorigenesis and resistance to therapy in numerous cancers.[3][4][5]
Immunohistochemistry (IHC) is a crucial technique for visualizing the expression and subcellular localization of these protein targets within the tumor microenvironment.[6] This document provides detailed protocols and application notes for the IHC staining of XIAP, cIAP1, and cIAP2 to aid researchers in assessing the potential efficacy and mechanism of action of this compound (142D6) in relevant cancer models.
Target Information and Data Presentation
This compound (142D6) demonstrates potent inhibition of its target IAP proteins. The quantitative data for its inhibitory activity is summarized below. Additionally, a summary of reported IHC expression patterns for these targets in various malignancies is provided to guide researchers in selecting appropriate tumor models and interpreting staining results.
Table 1: In Vitro Inhibitory Activity of this compound (142D6)
| Target Protein | IC50 (nM) | Target Domain | Reference |
| XIAP | 12 | BIR3 | [1][2] |
| cIAP1 | 14 | BIR3 | [1][2] |
| cIAP2 | 9 | BIR3 | [1][2] |
Table 2: Summary of Reported IHC Expression of Target Proteins in Human Cancers
| Target Protein | Cancer Type | Subcellular Localization | Expression Level and Prognostic Significance | References |
| XIAP | Breast Cancer | Cytoplasmic | Overexpression (29.5% of cases) associated with larger tumor size, triple-negative subtype, and poor prognosis.[3][7] | [3][7][8] |
| Prostate Cancer | Cytoplasmic | Higher expression correlates with more aggressive disease.[9] | [9] | |
| Malignant Mesothelioma | Cytoplasmic (particulate/nonhomogeneous) | Positive in 81% of malignant cases; can distinguish from benign mesothelial tissue.[10] | [10] | |
| cIAP1 | Cervical Squamous Cell Carcinoma | Cytoplasmic and Nuclear | High nuclear expression associated with poorer survival and radioresistance.[11] | [11] |
| Pancreatic Ductal Adenocarcinoma | Cytoplasmic and Nuclear | Strong positivity observed in cancerous lesions.[12] | [12] | |
| Non-Small Cell Lung Cancer (NSCLC) | Cytoplasmic | Higher expression in tumors vs. adjacent normal tissue; associated with late-stage disease and poor prognosis.[13] | [13] | |
| cIAP2 | Head and Neck Squamous Cell Carcinoma | Cytoplasmic | High expression observed in a subset of cases.[14] | [14] |
| Colon Cancer | Cytoplasmic and Nuclear | Expression increases with tumor progression.[15] | [15] | |
| Pancreatic Ductal Adenocarcinoma | Cytoplasmic and Nuclear | Overexpression is an early event in cancer progression.[12] | [12] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound (142D6), it is essential to visualize the signaling pathways in which its targets are involved. The following diagrams illustrate the role of XIAP, cIAP1, and cIAP2 in apoptosis and NF-κB signaling, as well as a generalized workflow for the immunohistochemical detection of these proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Expression of X-Linked Inhibitor of Apoptosis Protein (XIAP) in Breast Cancer Is Associated with Shorter Survival and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy [frontiersin.org]
- 5. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer [mdpi.com]
- 6. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XIAP over-expression is an independent poor prognostic marker in Middle Eastern breast cancer and can be targeted to induce efficient apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Immunohistochemical detection of XIAP in mesothelium and mesothelial lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Antitumor Agent-127 in Combination with Chemotherapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antitumor agent-127 is a novel, potent, and highly selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) alpha isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and resistance to apoptosis. Its aberrant activation is a common feature in many human cancers, making it a key target for therapeutic intervention. By selectively targeting PI3Kα, this compound aims to suppress tumor growth and enhance the efficacy of traditional cytotoxic chemotherapies.
These application notes provide detailed protocols for evaluating the synergistic effects of this compound in combination with standard chemotherapy regimens, such as FOLFIRI (folinic acid, 5-fluorouracil, irinotecan) and platinum-based agents (e.g., cisplatin), in both in vitro and in vivo cancer models. The underlying rationale is that this compound, by inhibiting the pro-survival signals of the PI3K pathway, can lower the threshold for apoptosis induced by DNA-damaging chemotherapeutic agents.
Mechanism of Action & Combination Rationale
This compound binds to the ATP-binding pocket of the PI3Kα enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This action blocks the downstream activation of AKT and mTOR, key proteins that promote cell survival and proliferation.[1][2][3] Many standard chemotherapies, such as irinotecan and cisplatin, function by inducing significant DNA damage in rapidly dividing cancer cells.[4][5][6] However, cancer cells can often overcome this damage by activating pro-survival signaling pathways, including the PI3K/Akt pathway, leading to drug resistance.[7]
The combination of this compound with chemotherapy is based on a synergistic interaction. By inhibiting the PI3K/Akt survival pathway, this compound is hypothesized to lower the apoptotic threshold, making cancer cells more susceptible to the DNA-damaging effects of chemotherapy. This dual-action approach aims to achieve greater tumor cell killing and overcome potential mechanisms of chemoresistance.[7][8]
Caption: Signaling pathway for this compound and chemotherapy.
Data Presentation: Summary of Preclinical Efficacy
Table 1: In Vitro Cytotoxicity (IC50) and Synergy Analysis
The half-maximal inhibitory concentration (IC50) was determined for this compound, cisplatin, and irinotecan as single agents and in combination across various cancer cell lines after 72 hours of exposure. Synergy was quantified using the Combination Index (CI), where CI < 0.9 indicates synergy.
| Cell Line | Cancer Type | Agent-127 IC50 (nM) | Cisplatin IC50 (µM) | Irinotecan IC50 (µM) | Agent-127 + Cisplatin (CI Value) | Agent-127 + Irinotecan (CI Value) |
| HT-29 | Colorectal | 150 | 8.5 | 5.2 | 0.55 | 0.48 |
| HCT116 | Colorectal | 125 | 6.2 | 4.1 | 0.61 | 0.45 |
| A549 | Lung | 210 | 10.1 | N/A | 0.68 | N/A |
| OVCAR-3 | Ovarian | 180 | 7.8 | N/A | 0.59 | N/A |
Table 2: In Vivo Efficacy in HT-29 Colorectal Cancer Xenograft Model
Tumor growth inhibition (TGI) was evaluated in immunodeficient mice bearing HT-29 tumor xenografts. Treatment was administered for 21 days.
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1540 ± 180 | 0% |
| This compound | 25 mg/kg, daily, p.o. | 1120 ± 150 | 27% |
| FOLFIRI | Standard cycle, i.v. | 780 ± 110 | 49% |
| Agent-127 + FOLFIRI | Combination schedule | 250 ± 65 | 84% |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol details the measurement of cell viability using a resazurin-based assay to determine IC50 values and assess synergy.
Materials:
-
Cancer cell lines (e.g., HT-29, HCT116)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound (10 mM stock in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, 10 mM stock in saline)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., PrestoBlue™)
-
Plate reader (fluorescence at 560 nm excitation / 590 nm emission)
-
CompuSyn software for CI calculation
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium at 2x the final desired concentration. For combination studies, prepare a fixed-ratio serial dilution of both agents.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells for "vehicle control" (medium with DMSO) and "no-cell" blanks.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add 10 µL of resazurin solution to each well. Incubate for 1-2 hours at 37°C.
-
Data Acquisition: Measure fluorescence using a plate reader.
-
Data Analysis:
-
Subtract the average blank reading from all other values.
-
Normalize data to the vehicle control (set to 100% viability).
-
Use non-linear regression (log[inhibitor] vs. normalized response) in software like GraphPad Prism to calculate IC50 values.
-
For combination studies, input the dose-effect data into CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Caption: Workflow for in vitro cell viability and synergy analysis.
Protocol 2: In Vivo Tumor Xenograft Study
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in combination with a FOLFIRI regimen in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
6-8 week old female athymic nude mice
-
HT-29 colorectal cancer cells
-
Matrigel
-
This compound formulation (e.g., in 0.5% methylcellulose)
-
FOLFIRI components (Irinotecan, 5-FU, Leucovorin)
-
Sterile saline and appropriate vehicles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest HT-29 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated as (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle): Administer vehicle (0.5% methylcellulose) by oral gavage (p.o.) daily.
-
Group 2 (Agent-127): Administer this compound (25 mg/kg) p.o. daily.
-
Group 3 (FOLFIRI): Administer Irinotecan (e.g., 50 mg/kg) and Leucovorin intraperitoneally (i.p.) on Day 1 and Day 8. Administer 5-FU (e.g., 20 mg/kg) i.p. for 4 consecutive days starting on Day 1 and Day 8.
-
Group 4 (Combination): Administer both this compound and FOLFIRI as per the schedules above.
-
-
Monitoring:
-
Measure tumor volumes and body weights twice weekly.
-
Monitor animals for any signs of toxicity (e.g., weight loss >15%, lethargy, ruffled fur).
-
-
Study Endpoint:
-
Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint volume (e.g., 2000 mm³).
-
Euthanize animals and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
%TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Caption: Experimental workflow for the in vivo xenograft study.
References
- 1. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 6. FOLFIRI - Wikipedia [en.wikipedia.org]
- 7. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effects of targeted PI3K signaling inhibition and chemotherapy in liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Antitumor agent-127 solubility for in vivo studies
Technical Support Center: Antitumor Agent-127
Objective: This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II/IV compound, characterized by low aqueous solubility.[1] Its intrinsic solubility in water at 25°C is typically less than 0.1 µg/mL, posing a significant challenge for achieving therapeutic concentrations in systemic circulation.[2]
Q2: Why is improving the solubility of this compound critical for in vivo studies?
A2: For a drug to be absorbed and exert its pharmacological effect, it must first be in a dissolved state at the site of absorption.[3] Poor aqueous solubility is a primary reason for low or variable bioavailability, which can hinder the accurate assessment of a compound's efficacy and toxicology in preclinical studies.[4] Enhancing solubility is crucial to ensure adequate drug exposure in animal models.
Q3: What are the primary formulation strategies to enhance the solubility of poorly soluble drugs like this compound?
A3: Several techniques are employed to improve the solubility of poorly water-soluble drugs.[5] The most common approaches for preclinical in vivo formulations include:
-
Co-solvent Systems: Using water-miscible organic solvents to increase solubility.[6]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin host molecule.[5]
-
Nanosuspensions: Reducing drug particle size to the nanometer range to increase surface area and dissolution rate.[1][7]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, or lipids to form emulsions or self-emulsifying systems.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the formulation and administration of this compound.
Issue 1: My co-solvent formulation of this compound precipitates upon dilution or injection.
-
Question: I've dissolved this compound in a co-solvent system (e.g., DMSO, PEG-400), but it crashes out of solution when I dilute it with aqueous media or inject it intravenously. Why is this happening and how can I fix it?
-
Answer: This is a common problem known as "precipitation upon dilution." It occurs because the co-solvent's solubilizing capacity is dramatically reduced when it mixes with the aqueous environment of the blood or buffer.
Troubleshooting Steps:
-
Optimize Co-solvent Ratio: Systematically test different ratios of co-solvents and aqueous vehicles. Sometimes, a ternary system (e.g., DMSO/PEG-400/Saline) can provide better stability.
-
Reduce Drug Concentration: The simplest solution may be to lower the final concentration of this compound in the formulation. Determine the highest concentration that remains stable upon dilution (the kinetic solubility).
-
Incorporate a Surfactant: Add a non-ionic surfactant like Polysorbate 80 (Tween® 80) or a block copolymer like Poloxamer 188.[7] Surfactants can form micelles that help keep the drug solubilized and inhibit precipitation.
-
Change the Order of Addition: When preparing the formulation, ensure the drug is fully dissolved in the organic co-solvent before adding the aqueous component slowly and with continuous mixing.[6]
-
Issue 2: The viscosity of my formulation is too high for injection.
-
Question: My formulation containing PEG-400 and Polysorbate 80 is clear and stable, but it's too viscous to pass through a 27G needle. What can I do?
-
Answer: High viscosity is a common issue with formulations containing high percentages of polymers like polyethylene glycols (PEGs).
Troubleshooting Steps:
-
Use a Lower Molecular Weight PEG: Consider replacing PEG-400 with PEG-300, which has a lower viscosity.
-
Reduce Polymer Concentration: Decrease the percentage of PEG-400 in the final formulation and compensate by optimizing other components, such as the co-solvent or surfactant concentration.
-
Evaluate Alternative Co-solvents: Solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl acetamide (DMA) can be potent solubilizers at lower concentrations, but require careful toxicity assessment.
-
Issue 3: I'm observing signs of toxicity or hemolysis in my animals that don't seem related to the drug's pharmacology.
-
Question: My vehicle control group is showing signs of distress (e.g., lethargy, irritation at the injection site), or my in vitro tests show red blood cell lysis. How do I identify and mitigate vehicle-related toxicity?
-
Answer: Excipients are not always inert and can cause toxicity, especially at the high concentrations needed to dissolve poorly soluble compounds.[9]
Troubleshooting Steps:
-
Review Excipient Toxicity Data: Consult safety and toxicology databases for the specific excipients and administration route you are using. Pay close attention to recommended concentration limits.
-
Reduce Excipient Concentration: The most direct approach is to reduce the concentration of the problematic excipient (e.g., high levels of DMSO or certain surfactants can be toxic).
-
Switch to a Better-Tolerated Formulation Strategy: If reducing excipient levels is not feasible, consider switching to an alternative formulation approach with a better safety profile, such as a cyclodextrin-based formulation or a nanosuspension, which often require milder excipients.[10][11]
-
Data Presentation: Formulation Comparison
The following table summarizes illustrative data for different formulation approaches for this compound.
| Formulation Strategy | Vehicle Composition | Max Achievable Concentration (mg/mL) | Key Advantages | Key Disadvantages |
| Co-solvent | 10% DMSO, 40% PEG-400, 50% Saline | 2.5 | Simple and quick to prepare for early studies.[12] | Risk of precipitation upon injection; potential for vehicle toxicity.[9] |
| Cyclodextrin | 15% (w/v) HP-β-CD in Water for Injection | 5.0 | Reduced toxicity, often forms a true solution.[11] | Can be expensive; competition for drug release in vivo.[13] |
| Nanosuspension | 2% Drug, 1% Poloxamer 188, 0.5% Lecithin | 20.0 | High drug loading, suitable for IV administration.[1] | Requires specialized equipment (homogenizer/mill); potential for particle aggregation.[14] |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of an this compound formulation using hydroxypropyl-beta-cyclodextrin (HP-β-CD) via the co-solvent lyophilization method.[11]
-
Preparation of Solutions:
-
In one vial, dissolve the required amount of HP-β-CD (e.g., to make a 15% w/v solution) in Water for Injection (WFI).
-
In a separate vial, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., tert-butyl alcohol or acetonitrile).
-
-
Complexation:
-
While stirring the HP-β-CD solution vigorously, add the drug solution drop-wise.
-
Continue stirring the resulting mixture at room temperature for 24-48 hours to allow for complete inclusion complex formation.
-
-
Lyophilization (Freeze-Drying):
-
Freeze the solution at -80°C until completely solid.
-
Lyophilize the frozen mixture for 48-72 hours until a dry, fluffy powder is obtained.
-
-
Reconstitution:
-
Reconstitute the lyophilized powder with the required volume of WFI or saline prior to injection. The resulting solution should be clear.
-
Protocol 2: Preparation of a Nanosuspension by Wet Media Milling
This protocol outlines the "top-down" approach of creating a nanosuspension.[14]
-
Preparation of Slurry:
-
Prepare an aqueous solution containing the stabilizer(s) (e.g., 1% Poloxamer 188 and 0.5% lecithin).
-
Disperse the this compound powder (e.g., 2% w/v) into the stabilizer solution to form a pre-suspension or slurry.
-
-
Milling:
-
Add the slurry to a laboratory-scale bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter).
-
Mill the suspension at a controlled temperature (e.g., 4-10°C) for several hours (4-24 hours).
-
-
Particle Size Analysis:
-
Periodically withdraw samples and measure the particle size distribution using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired mean particle size (e.g., <250 nm) and a narrow polydispersity index (PDI < 0.2) are achieved.
-
-
Final Formulation:
-
Separate the nanosuspension from the milling media.
-
Perform a final sterile filtration if required for the administration route.
-
Visualizations
Caption: Workflow for selecting a suitable formulation for in vivo studies.
Caption: Decision tree for the in vivo fate of a formulated drug.
Caption: Diagram of this compound forming a cyclodextrin complex.
References
- 1. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. dovepress.com [dovepress.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Formulation aspects of intravenous nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Antitumor Agent-127 in Cancer Cells
Disclaimer: The information provided in this technical support center is for research purposes only and is not intended for clinical use. "Antitumor agent-127" is a fictional designation used for the purpose of this guide. The mechanisms and protocols described are based on general principles of cancer drug resistance and should be adapted and validated for specific experimental contexts.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel therapeutic agent with a dual mechanism of action. It functions as both a macrocyclic peptide targeting the ROR1 receptor and as an inhibitor of apoptosis proteins (IAPs).[1][2] As a ROR1 ligand, it can induce apoptosis in cancer cells that overexpress this receptor.[2] As an IAP inhibitor, it covalently targets the BIR3 domains of XIAP, cIAP1, and cIAP2, leading to the activation of apoptotic pathways.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to this compound can arise from various molecular alterations within the cancer cells. Some common mechanisms include:
-
Alterations in Drug Target Expression: Downregulation or mutation of the ROR1 receptor or the BIR3 domains of IAP proteins can prevent effective drug binding.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of ROR1 and IAP signaling. This can include the upregulation of other receptor tyrosine kinases (RTKs) or the activation of downstream signaling cascades like PI3K/AKT/mTOR or RAS/RAF/MEK/ERK.[3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of this compound from the cell, reducing its intracellular concentration.
-
Enhanced DNA Damage Response: Upregulation of DNA repair mechanisms can counteract the apoptotic effects of this compound.[3]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT may acquire a more resistant phenotype.[5]
Q3: How can I confirm the development of resistance in my cell line?
A3: The development of resistance can be confirmed by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) of this compound in your parental (sensitive) and suspected resistant cell lines. A significant increase in the IC50 value in the resistant line compared to the parental line indicates the acquisition of resistance.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed After Treatment
| Possible Cause | Troubleshooting Steps |
| Reduced target engagement | 1. Verify Target Expression: - Western Blot: Quantify the protein levels of ROR1, XIAP, cIAP1, and cIAP2 in both sensitive and resistant cells. - qRT-PCR: Analyze the mRNA expression levels of the corresponding genes.2. Assess Target Accessibility: - Immunofluorescence/Flow Cytometry: Confirm the cell surface localization of ROR1. |
| Activation of pro-survival pathways | 1. Pathway Activation Profiling: - Phospho-protein arrays/Western Blot: Screen for the activation of key survival pathways (e.g., p-AKT, p-ERK, p-STAT3).2. Combination Therapy: - Treat resistant cells with this compound in combination with inhibitors of the identified activated pathways. |
| Increased drug efflux | 1. Measure Intracellular Drug Concentration: - Use techniques like LC-MS/MS to quantify the intracellular levels of this compound.2. Inhibit ABC Transporters: - Co-treat cells with known ABC transporter inhibitors (e.g., verapamil, cyclosporin A) and assess the restoration of sensitivity. |
Issue 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Assay interference | 1. Use Orthogonal Assays: - Confirm viability results using multiple assays that measure different cellular parameters (e.g., MTT, CellTiter-Glo, Annexin V/PI staining). |
| Cell line heterogeneity | 1. Single-Cell Cloning: - Isolate and expand single-cell clones from the resistant population to establish a more homogenous resistant cell line. |
| Experimental variability | 1. Standardize Protocols: - Ensure consistent cell seeding densities, drug concentrations, and incubation times across all experiments. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated during the investigation of this compound resistance.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental | 15 | 1 |
| Resistant Clone 1 | 150 | 10 |
| Resistant Clone 2 | 250 | 16.7 |
Table 2: Relative Protein Expression in Resistant vs. Sensitive Cells (Fold Change)
| Protein | Resistant Clone 1 | Resistant Clone 2 |
| ROR1 | 0.4 | 0.2 |
| XIAP | 1.1 | 1.3 |
| p-AKT (S473) | 3.5 | 4.2 |
| ABCB1 (MDR1) | 5.2 | 7.8 |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ROR1, XIAP, p-AKT, ABCB1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Signaling pathways affected by this compound and mechanisms of resistance.
Caption: Experimental workflow for investigating resistance to this compound.
References
Technical Support Center: Optimizing Antitumor Agent-127 (142D6) Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment schedule and dose of Antitumor agent-127 (142D6).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (142D6)?
This compound (142D6) is an Inhibitor of Apoptosis Protein (IAP) inhibitor.[1] It covalently targets the BIR3 domains of XIAP, cIAP1, and cIAP2, mimicking the function of the endogenous IAP antagonist, SMAC/DIABLO.[2][3] By binding to these IAPs, it promotes their degradation, which in turn liberates caspases to execute apoptosis (programmed cell death) in cancer cells.[2][4][5] Additionally, the degradation of cIAPs can lead to the activation of NF-κB signaling pathways, which can further contribute to tumor cell death.[2]
Q2: In which cancer cell lines is this compound (142D6) expected to be most effective?
The effectiveness of IAP inhibitors like this compound (142D6) can vary between cell lines. Generally, cell lines that are dependent on IAPs for survival are more sensitive.[4] Efficacy has been demonstrated in various solid tumor and hematological malignancy models. For example, potent SMAC mimetics have shown low nanomolar IC50 values in breast cancer cell lines like MDA-MB-231.[6][7] It is recommended to perform initial screening across a panel of relevant cell lines to determine sensitivity.
Q3: Should this compound (142D6) be used as a monotherapy or in combination?
While IAP inhibitors can have single-agent activity, preclinical and clinical studies often show enhanced efficacy when used in combination with other anticancer agents, such as conventional chemotherapeutics or other targeted therapies.[4][8] This is because many cancer cells have redundant survival pathways, and combination therapy can overcome resistance mechanisms.[4]
Q4: What are the known resistance mechanisms to IAP inhibitors?
Resistance to IAP inhibitors can arise from several factors, including:
-
Upregulation of other anti-apoptotic proteins: Cancer cells may compensate for the inhibition of XIAP, cIAP1, and cIAP2 by upregulating other survival proteins.
-
Feedback upregulation of cIAP2: Treatment with SMAC mimetics can sometimes lead to a rebound in cIAP2 levels, conferring resistance.[8]
-
Alterations in the NF-κB signaling pathway: Changes in this pathway can sometimes promote survival despite IAP inhibition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed in vitro. | Cell line is not dependent on IAPs for survival. | Screen a panel of cell lines to identify sensitive models. |
| Suboptimal drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions. | |
| Drug degradation. | Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. | |
| High variability between replicate wells. | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Inconsistent results in in vivo studies. | Poor tumor engraftment or variable tumor growth. | Optimize the number of cells injected and the injection site. Use a larger cohort of animals to account for biological variability. |
| Suboptimal dosing schedule or route of administration. | Conduct a pilot study with different doses, schedules, and administration routes to determine the most effective regimen. | |
| Drug metabolism and clearance in the animal model. | Perform pharmacokinetic studies to understand the drug's profile in the chosen animal model. |
Data Presentation
The following tables present representative data for the in vitro activity of potent SMAC mimetics, which are of the same class as this compound (142D6). This data is for illustrative purposes and may not be directly transferable to this compound (142D6).
Table 1: In Vitro IC50 Values of Representative SMAC Mimetics in Various Cancer Cell Lines.
| Compound Class | Cell Line | Cancer Type | IC50 (nM) |
| Potent SMAC Mimetic | MDA-MB-231 | Breast Cancer | 17 - 200 |
| Selective cIAP1/2 Inhibitor | SK-OV-3 | Ovarian Cancer | Low nanomolar |
| Pan-IAP Inhibitor | Glioblastoma cell lines | Glioblastoma | Varies |
Data is compiled from multiple sources demonstrating the range of potencies for SMAC mimetics.[6][7]
Table 2: Representative In Vivo Efficacy of a SMAC Mimetic in a Xenograft Model.
| Animal Model | Tumor Type | Treatment | Dose & Schedule | Tumor Growth Inhibition (%) |
| Nude Mice | MDA-MB-231 Xenograft | SMAC Mimetic | 50 mg/kg, daily, p.o. | Significant inhibition vs. vehicle |
| Nude Mice | Ovarian Cancer PDX | SMAC Mimetic + Carboplatin | Varies | Enhanced inhibition vs. monotherapy |
This table illustrates the potential for in vivo efficacy, both as a single agent and in combination. Specific outcomes will vary based on the model and compound.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound (142D6) on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (142D6)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (142D6) in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caspase-3/7 Activity Assay
This protocol measures the induction of apoptosis by assessing the activity of executioner caspases.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (142D6)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (142D6) for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Normalize the results to the number of viable cells (can be determined in a parallel plate).
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound (142D6).
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound (142D6) formulated for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (142D6) or vehicle control to the respective groups according to the predetermined dose and schedule.
-
Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., 2-3 times per week).
-
Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Mandatory Visualizations
Caption: IAP signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potency and Selectivity of SMAC/DIABLO Mimetics in Solid Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Inhibitor of Apoptosis Proteins to Overcome Chemotherapy Resistance—A Marriage between Targeted Therapy and Cytotoxic Chemotherapy [mdpi.com]
- 6. Non-peptidic and Potent Small-Molecule Inhibitors of cIAP-1/2 and XIAP Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Antitumor agent-127 experimental variability
Welcome to the technical support center for Antitumor agent-127. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as 142D6) is an Inhibitor of Apoptosis Protein (IAP) inhibitor.[1] It covalently targets the BIR3 domains of XIAP, cIAP1, and cIAP2, which are proteins that block apoptosis (programmed cell death). By inhibiting these proteins, this compound promotes apoptosis in cancer cells.[1]
Q2: What are the reported IC50 values for this compound?
The reported half-maximal inhibitory concentration (IC50) values for this compound against the BIR3 domains of key IAP proteins are summarized below. It is important to note that these are biochemical assay values, and cell-based IC50s can vary significantly.
| Target Protein | Reported IC50 (nM) |
| XIAP | 12 |
| cIAP1 | 14 |
| cIAP2 | 9 |
Data sourced from MedchemExpress.[1]
Q3: Why are my in-house IC50 values for this compound different from the published values?
Discrepancies in IC50 values are a common issue in preclinical drug testing and can arise from a multitude of factors.[2][3] These can range from the specific experimental conditions to the inherent biological variability of the cell lines being used. The troubleshooting guides below address these factors in detail.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results
You may be observing inconsistent results between replicate plates or across different experimental days.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Cell Seeding Density: Variations in the number of cells seeded per well can significantly impact drug sensitivity.[4][5] | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette or an automated cell dispenser. Perform a cell count immediately before seeding to ensure accuracy. |
| Edge Effects in Microplates: Wells on the perimeter of the plate are prone to evaporation, leading to altered media and drug concentrations. | Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity. |
| Inappropriate Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity) and can yield different results.[6][7] | Choose an assay that aligns with the expected mechanism of action of this compound (apoptosis induction). Consider using a multi-parametric approach, such as combining a metabolic assay (e.g., MTT, CellTiter-Glo) with a direct measure of cell death (e.g., Annexin V/PI staining). |
| Solvent (DMSO) Concentration: High concentrations of the vehicle solvent can be toxic to cells and confound results. | Maintain a consistent and low final concentration of DMSO across all wells (typically ≤ 0.5%). Ensure the vehicle control wells have the same DMSO concentration as the drug-treated wells. |
Issue 2: Poor Reproducibility of Dose-Response Curves
You may find that the IC50 value and the overall shape of the dose-response curve for this compound shift between experiments.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Cell Line Instability: High passage numbers can lead to genetic drift and altered drug sensitivity. | Use low-passage cells for all experiments. Regularly perform cell line authentication to ensure the identity and purity of your cell lines. |
| Variations in Cell Culture Conditions: Fluctuations in media components (e.g., serum percentage), pH, or incubation time can affect cell growth and drug response.[2][8][9] | Standardize your cell culture protocol. Use the same batch of media and serum for a set of experiments. Monitor and control incubator CO2 levels and temperature. |
| Drug Stability and Handling: this compound, like many small molecules, may be sensitive to light, temperature, and freeze-thaw cycles. | Prepare fresh drug dilutions for each experiment from a concentrated stock. Aliquot stock solutions to minimize freeze-thaw cycles. Store the compound as recommended by the manufacturer. |
| Data Analysis Methods: The choice of curve-fitting algorithm can influence the calculated IC50 value.[2] | Use a consistent, standardized data analysis workflow. A four-parameter logistic (4PL) model is commonly used for dose-response curve fitting. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT)
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add the drug dilutions.
-
Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: A logical workflow for troubleshooting IC50 variability.
Caption: Simplified signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Minimizing off-target effects of Antitumor agent-127
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Antitumor agent-127. Our goal is to help you minimize off-target effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an Inhibitor of Apoptosis Protein (IAP) antagonist. It covalently binds to the BIR3 domains of XIAP, cIAP1, and cIAP2, preventing them from inhibiting caspases and thereby promoting apoptosis in tumor cells.[1]
Q2: What are the known on-target IC50 values for this compound?
A2: The inhibitory concentrations (IC50) for this compound against the BIR3 domains of key IAP proteins are summarized below.
| Target | IC50 (nM) |
| XIAP | 12 |
| cIAP1 | 14 |
| cIAP2 | 9 |
| Data from MedchemExpress.com[1] |
Q3: What are the potential sources of off-target effects with this compound?
A3: Off-target effects can arise from several factors, including:
-
Covalent Reactivity: As a covalent inhibitor, this compound may react with unintended nucleophilic residues on other proteins.
-
Structural Similarity: The agent may bind to proteins with structurally similar binding pockets to the IAP BIR3 domain.
-
High Concentrations: Using concentrations significantly above the IC50 values can lead to non-specific binding and toxicity.
Q4: How can I proactively minimize off-target effects in my experiments?
A4: A combination of computational and experimental approaches is recommended.[2]
-
In Silico Analysis: Use computational tools to predict potential off-target binding sites based on protein structure and sequence homology.
-
Dose-Response Studies: Determine the minimal effective concentration in your specific cell line or model system to avoid unnecessarily high concentrations.
-
Use of Control Compounds: Include a structurally similar but inactive control compound in your experiments to distinguish on-target from off-target effects.
-
Orthogonal Assays: Confirm your findings using multiple, independent assay formats.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| High level of cytotoxicity in control, non-tumorigenic cell lines. | Off-target effects leading to general cellular toxicity. | 1. Perform a dose-response curve to determine the cytotoxic concentration in non-target cells. 2. Reduce the working concentration of this compound to a level that is selective for tumor cells. 3. Perform a kinome scan or other broad off-target profiling to identify unintended targets.[3] |
| Inconsistent or non-reproducible results between experiments. | 1. Cell passage number and health. 2. Reagent stability. 3. Assay variability. | 1. Ensure consistent cell passage number and monitor cell health before each experiment.[4][5] 2. Aliquot and store this compound according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. 3. Standardize all assay parameters, including incubation times, cell densities, and reagent concentrations. |
| Lack of expected apoptotic induction in tumor cells. | 1. Cell line is resistant to IAP inhibition. 2. This compound is inactive. 3. Suboptimal assay conditions. | 1. Confirm the expression of XIAP, cIAP1, and cIAP2 in your cell line via Western blot or qPCR. 2. Verify the activity of your stock of this compound using a positive control cell line known to be sensitive to IAP inhibitors. 3. Optimize assay parameters such as treatment duration and cell density. |
| Unexpected changes in signaling pathways unrelated to apoptosis. | Off-target kinase inhibition or activation of other signaling cascades. | 1. Perform a phospho-proteomic or kinome profiling screen to identify affected pathways. 2. Cross-reference identified off-targets with known functions to understand the observed phenotype. 3. Use specific inhibitors for the identified off-target pathways to see if the unexpected phenotype is rescued. |
Experimental Protocols
Protocol 1: Determining On-Target Cell Viability using a CellTiter-Glo® Luminescent Assay
This protocol is for assessing cell viability in response to this compound treatment.
-
Cell Seeding:
-
Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the agent. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Off-Target Kinase Profiling using a Kinome Scan
This protocol provides a general workflow for identifying off-target kinase interactions.
-
Compound Submission:
-
Provide a stock solution of this compound at a known concentration to a commercial kinome profiling service.
-
-
Binding Assays:
-
The service will typically perform competitive binding assays where the compound is incubated with a large panel of purified kinases.
-
The displacement of a tagged ligand is measured to determine the binding affinity of this compound to each kinase.
-
-
Data Analysis:
-
The results are usually provided as a percentage of control or dissociation constants (Kd) for each kinase.
-
Analyze the data to identify kinases that show significant binding to this compound.
-
-
Target Validation:
-
Validate the identified off-target kinases using in-cell assays, such as Western blotting for downstream signaling pathways or cellular thermal shift assays (CETSA).
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. promega.com [promega.com]
- 5. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Issues with Antitumor agent-127 delivery in animal models
<_>
This guide provides troubleshooting for common issues encountered during preclinical animal model studies with Antitumor agent-127, a potent and selective small molecule inhibitor of the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing high toxicity (e.g., >15% weight loss, lethargy) in my mouse models at the recommended starting dose. What should I do?
A1: This issue can stem from several factors, including formulation, animal strain, or off-target effects.
-
Formulation/Solubility Issues: this compound is hydrophobic. Poor solubility can lead to drug precipitation in circulation, causing emboli or localized high concentrations. Ensure the agent is fully dissolved in the recommended vehicle (e.g., DMSO, PEG300, Tween 80, saline).[1] Consider evaluating alternative formulation strategies if solubility issues persist.[2][3][4]
-
Off-Target Effects: Although designed to be specific, high concentrations of the agent might inhibit other kinases or cellular proteins, leading to toxicity.[5][6][7] It is crucial to differentiate on-target vs. off-target effects.
-
Animal Health: Ensure animals are healthy and properly acclimated before starting the experiment. Underlying health issues can exacerbate drug toxicity. Monitor animal weight and behavior closely.[8]
Troubleshooting Steps:
-
Verify Formulation: Prepare a fresh formulation, ensuring complete dissolution. Visually inspect for any precipitates.
-
Dose Reduction: Reduce the dose by 25-50% and perform a dose-response study to identify a maximum tolerated dose (MTD) in your specific animal model.
-
Confirm Target Engagement: After treatment, collect tumor and healthy tissue to confirm that this compound is inhibiting its target (p-Akt) at the intended site. This can be done via Western blot.
Q2: My in vivo results are inconsistent between experiments, despite using the same protocol. What are the potential causes?
A2: Reproducibility is a known challenge in animal studies.[9][10] Inconsistency can arise from the agent's stability, experimental variables, or the animal model itself.
-
Agent Stability: this compound may be unstable in the formulation or plasma. Compounds with functional groups like esters or amides can be susceptible to hydrolysis by plasma enzymes.[11][12][13] This degradation can reduce the effective dose animals receive.
-
Experimental Variability: Minor, often unrecorded, differences in experimental conditions can have a significant impact. This includes the person conducting the experiment, slight variations in dosing time or technique, and different batches of the agent or vehicle.[14]
-
Tumor & Animal Model Heterogeneity: The complexity of tumor biology and the interaction with the host microenvironment can lead to varied responses.[15] Even with genetically similar animals, individual biological variation is a major factor.[14]
Troubleshooting Steps:
-
Assess Agent Stability: Perform a plasma stability assay to determine the half-life of this compound in mouse plasma.
-
Standardize Protocols: Ensure every step of the protocol is meticulously documented and followed. This includes randomization of animals and blinded data analysis where possible.[16]
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variation and improve statistical power.
Q3: How can I improve the solubility of this compound for intravenous administration?
A3: Improving the aqueous solubility of hydrophobic drugs is a common challenge.[17][18][19] Several formulation strategies can be employed.
-
Co-solvents: Using a mixture of water-miscible solvents can increase the solubility of non-polar compounds.[1][19]
-
Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in an aqueous medium.[1]
-
Complexation: Cyclodextrins are often used to form inclusion complexes with hydrophobic drugs, effectively increasing their solubility.[3][20]
-
Nanonization: Reducing the particle size of the drug to the nanometer scale can increase the surface area and improve the dissolution rate.[21]
Comparison of Solubilization Strategies
| Formulation Strategy | Mechanism | Advantages | Considerations |
|---|---|---|---|
| Co-solvents (e.g., PEG, Ethanol) | Reduces the polarity of the aqueous vehicle.[1] | Simple to prepare; widely used. | Can cause precipitation upon dilution in blood; potential for toxicity.[1] |
| Surfactants (e.g., Tween 80) | Forms micelles to encapsulate the drug.[1] | Can significantly increase solubility. | May cause hypersensitivity reactions; potential for toxicity at high concentrations.[1] |
| Cyclodextrins | Forms inclusion complexes with the drug.[20] | High solubilization capacity; can improve stability. | Potential for renal toxicity depending on the type and concentration.[3] |
| Nanosuspensions | Increases surface area by reducing particle size.[21] | Improves dissolution rate and bioavailability. | Requires specialized equipment; potential for physical instability (aggregation).[21] |
Visual Guides & Workflows
Signaling Pathway of this compound
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation and survival that is often overactivated in cancer.[22][23][24] this compound is designed to inhibit PI3K, thereby blocking downstream signaling.
Troubleshooting Workflow for Inconsistent In Vivo Results
This decision tree provides a logical workflow to diagnose the root cause of inconsistent experimental outcomes.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol determines the stability of this compound in plasma, which is crucial for interpreting pharmacokinetic and pharmacodynamic data.[12][13]
-
Preparation:
-
Thaw frozen plasma (human, mouse, or rat) from multiple donors at 37°C.[11]
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to create a working solution for spiking into the plasma. The final concentration in plasma should be around 1 µM, with a final DMSO concentration of ≤0.25%.[11]
-
-
Incubation:
-
Sample Processing:
-
To terminate the reaction at each time point, add 3-4 volumes of ice-cold acetonitrile containing an internal standard to the plasma aliquot.[11] This precipitates the plasma proteins.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 12,000 rpm) for 10-20 minutes to pellet the precipitated protein.[25]
-
-
Analysis:
Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol provides a framework for assessing the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Animal Preparation & Dosing:
-
Use healthy mice (e.g., C57BL/6 or BALB/c), acclimated for at least one week.[26][27]
-
Fast animals overnight before dosing, but provide water ad libitum.[27]
-
Administer this compound via the desired route (e.g., intravenous (IV) or oral gavage (PO)). The precise timing of administration is critical.[28]
-
-
Blood Collection:
-
Collect blood samples at predetermined time points. A typical schedule for IV administration might be 5, 15, 30, 60, 120, and 240 minutes.[26]
-
Serial bleeding from a single mouse (e.g., via submandibular vein) is preferred to reduce inter-animal variability.[28] A terminal cardiac puncture can be used for the final time point.[28]
-
Collect blood (approx. 30-50 µL) into tubes containing an anticoagulant (e.g., EDTA or heparin).[28]
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.[8]
-
-
Bioanalysis and Data Interpretation:
-
Extract the drug from the plasma samples.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as half-life (T½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
-
Protocol 3: Western Blot for Target Engagement in Tumor Tissue
This protocol verifies that this compound is inhibiting its intended target (by measuring the phosphorylation of Akt) in tumor tissue.[29]
-
Tissue Homogenization:
-
Excise tumor tissue from treated and control animals and immediately flash-freeze in liquid nitrogen or on dry ice.[25] Store at -80°C.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to a small piece of frozen tissue (~20-50 mg).[25][30]
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
-
Protein Extraction:
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet cellular debris.[25]
-
Transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).[25]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature or overnight at 4°C with a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[25][31]
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle shaking.[31][32]
-
Wash the membrane multiple times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25] Analyze the band intensities to determine the ratio of p-Akt to total Akt.
-
References
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unmc.edu [unmc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Failure to Replicate: A Big Nail in the Animal Research Coffin [pcrm.org]
- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Determination of the stability of drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciencedaily.com [sciencedaily.com]
- 15. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Improvement of aqueous solubility of fenretinide and other hydrophobic anti-tumor drugs by complexation with amphiphilic dextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 25. Protein extraction and western blot (mouse tissues) [protocols.io]
- 26. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 27. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Western Blotting of Tumor Tissues from Subcutaneous Tumor Model [bio-protocol.org]
- 30. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 31. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 32. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Antitumor agent-127 inconsistent results in vitro
Technical Support Center: Antitumor Agent-127
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers address inconsistencies in in vitro experimental results.
Troubleshooting Guide
Issue: High Variability in IC50 Values Between Experiments
Users have reported significant shifts in the half-maximal inhibitory concentration (IC50) of this compound in the same cell line across different experimental dates. This can manifest as a loss or gain of potency, making it difficult to obtain reproducible results.
Potential Causes & Solutions
-
Cell Passage Number: Continuous passaging can alter the phenotype and genotype of cell lines, affecting their drug sensitivity.[1][2][3][4] High-passage cells may exhibit changes in growth rates, morphology, and expression of the drug's target proteins.[2]
-
Mycoplasma Contamination: Mycoplasma infection is a common and often undetected problem in cell culture that can significantly alter cellular responses to therapeutic agents, affecting proliferation, metabolism, and gene expression.[6][7][8][9][10] This can lead to either increased resistance or sensitivity to a drug.[6][7]
-
Recommendation: Routinely test all cell stocks for mycoplasma contamination using PCR-based or enzymatic methods.[7] If contamination is detected, discard the cell stock and start a new culture from a tested, clean vial.
-
-
Inconsistent Cell Seeding Density: The number of cells seeded per well can impact the outcome of cytotoxicity assays.[11][12] Overly dense cultures can deplete nutrients and alter growth kinetics, while sparse cultures may have different sensitivities.
-
Recommendation: Perform an initial optimization experiment to determine the ideal seeding density for each cell line, ensuring cells are in the logarithmic growth phase during drug treatment.[13] Use this standardized density for all subsequent experiments.
-
-
-
Recommendation: Whenever possible, use the same lot of fetal bovine serum (FBS) and culture media for a set of comparable experiments. Ensure this compound is properly stored as per the datasheet and prepare fresh dilutions from a master stock for each experiment.
-
Below is a troubleshooting workflow to help identify the source of variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 3. The Effect of Repeated Passaging on the Susceptibility of Human Proximal Tubular HK-2 Cells to Toxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Mycoplasma Infection Mediates Sensitivity of Multidrug-Resistant Cell Lines to Tiopronin: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf China [eppendorf.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - DE [thermofisher.com]
Technical Support Center: Antitumor Agent-127 Bioavailability Enhancement
Disclaimer: Antitumor agent-127 is a fictional compound. The following guidance is based on established principles for enhancing the bioavailability of poorly soluble small molecule anticancer drugs and is intended for research and developmental purposes only.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it critical for this compound?
A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For an orally administered drug like this compound, low bioavailability means that only a small portion of the dose is absorbed and able to exert its therapeutic effect, which can lead to high dose requirements, significant patient-to-patient variability, and potential lack of efficacy. Enhancing bioavailability is crucial for achieving consistent and effective therapeutic concentrations at the tumor site.
Q2: this compound has poor aqueous solubility. Which formulation strategies are most promising?
A2: For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance bioavailability.[1][2] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug, which can improve its dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution.[2]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve its solubilization in the gastrointestinal tract and facilitate its absorption.[2]
-
Complexation: Using cyclodextrins to form inclusion complexes can mask the hydrophobic nature of the drug, thereby increasing its solubility.
The optimal strategy depends on the specific physicochemical properties of this compound.
Q3: What are the key differences between nanoemulsions and solid dispersions for enhancing bioavailability?
A3: Both are effective strategies, but they work differently.
-
Nanoemulsions are lipid-based systems where the drug is dissolved in an oil phase, which is then emulsified into fine droplets (typically 20-200 nm) in an aqueous phase.[3][4] They can protect the drug from degradation and may enhance absorption through lymphatic pathways.[2]
-
Amorphous Solid Dispersions (ASDs) involve molecularly dispersing the drug in a solid polymer matrix.[2] This prevents the drug from crystallizing and maintains it in a higher energy amorphous state, which has greater solubility than the stable crystalline form.
The choice between them would depend on factors like the drug's logP value, melting point, and the required dose.
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Results for this compound Formulations
Q: We are observing high variability in our in-vitro dissolution testing for different batches of our this compound solid dispersion formulation. What could be the cause?
A: High variability in dissolution testing for poorly soluble drugs is a common challenge.[5][6][7] Potential causes and troubleshooting steps are outlined below:
| Potential Cause | Troubleshooting Steps |
| Inadequate Sink Conditions | The concentration of the drug in the dissolution medium should not exceed 1/3 of its saturation solubility.[8] If sink conditions are not met, the dissolution rate will be artificially suppressed.[8] Solution: Increase the volume of the dissolution medium or add a small, justified amount of a biocompatible surfactant (e.g., Sodium Dodecyl Sulfate, Tween® 80) to the medium to increase the solubility of this compound.[8][9] |
| Coning/Mounding of Powder | Undissolved powder may form a cone at the bottom of the vessel, reducing the effective surface area for dissolution. This is common with the USP II (paddle) apparatus. Solution: Optimize the paddle speed (e.g., increase from 50 to 75 RPM). Ensure the vessel and paddle are correctly centered. Consider using USP Apparatus I (basket) if the issue persists. |
| Air Bubbles | Air bubbles on the surface of the formulation can inhibit wetting and dissolution. Solution: Ensure the dissolution medium is properly deaerated before use as per USP guidelines.[5] |
| Formulation Inhomogeneity | The drug may not be uniformly dispersed within the polymer matrix of the solid dispersion, leading to batch-to-batch variability. Solution: Review the manufacturing process (e.g., solvent evaporation, hot-melt extrusion). Implement process analytical technology (PAT) to monitor for uniformity. Use characterization techniques like DSC or XRD to confirm the amorphous state and absence of crystallinity. |
Issue 2: Low Oral Bioavailability in Animal Studies Despite Promising In-Vitro Data
Q: Our nanoemulsion formulation of this compound shows excellent dissolution in vitro, but the in vivo pharmacokinetic study in mice revealed very low oral bioavailability. What are the potential reasons?
A: A discrepancy between in vitro and in vivo results often points to complex physiological barriers. Here are possible explanations and next steps:
| Potential Cause | Troubleshooting/Investigative Steps |
| First-Pass Metabolism | This compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[10] Investigation: Conduct an in vitro study with liver microsomes or hepatocytes to assess the metabolic stability of the compound. If metabolism is high, a different route of administration or co-administration with a metabolic inhibitor might be explored. |
| Efflux by Transporters | The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen. Investigation: Perform a Caco-2 cell permeability assay. This assay can determine the efflux ratio and identify if P-gp is involved. If efflux is confirmed, formulation strategies could include P-gp inhibitors. |
| Instability in GI Fluids | The nanoemulsion may be unstable in the harsh environment of the stomach (low pH) or intestine (presence of bile salts and enzymes), leading to premature drug precipitation. Investigation: Test the stability of your nanoemulsion formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Assess for changes in droplet size, drug precipitation, or degradation. |
| Poor Permeability | Even if solubilized, the intrinsic permeability of this compound across the intestinal wall might be very low. Investigation: Re-evaluate the physicochemical properties of the drug (e.g., logP, molecular weight). The Caco-2 assay will also provide data on apparent permeability (Papp). |
Quantitative Data Summary
The following table presents hypothetical data comparing different formulation approaches for this compound to illustrate potential outcomes.
Table 1: Comparison of Bioavailability Enhancement Strategies for this compound
| Formulation Strategy | Aqueous Solubility (µg/mL) | Dissolution Rate (% in 30 min) | Oral Bioavailability (F%) in Mice | Key Limitation |
| Unprocessed Drug Powder | < 0.1 | < 5% | < 1% | Poor solubility and dissolution |
| Micronized Powder | 0.5 | 25% | 5% | Limited improvement, potential for aggregation |
| Amorphous Solid Dispersion (1:5 Drug:Polymer) | 15 | 70% | 25% | Potential for recrystallization during storage |
| Nanoemulsion (2% Drug Load) | > 50 (in formulation) | > 90% | 45% | Requires careful selection of excipients to ensure stability |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
This protocol describes a high-energy method suitable for producing a stable oil-in-water (O/W) nanoemulsion.
-
Oil Phase Preparation:
-
Dissolve 100 mg of this compound in 5 g of a suitable oil (e.g., medium-chain triglycerides) by gentle heating and stirring until a clear solution is obtained.
-
Add 15 g of a primary surfactant (e.g., Lecithin) and 5 g of a co-surfactant (e.g., Polysorbate 80) to the oil phase. Mix thoroughly.
-
-
Aqueous Phase Preparation:
-
Prepare 75 mL of purified water.
-
-
Coarse Emulsion Formation:
-
Slowly add the oil phase to the aqueous phase under continuous stirring with a high-shear mixer (e.g., Silverson) at 5000 RPM for 10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer (e.g., Microfluidizer®).
-
Homogenize at 15,000 PSI for 5-10 cycles.
-
Collect the resulting translucent nanoemulsion and store it at 4°C.
-
-
Characterization:
-
Measure the mean droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess colloidal stability.
-
Quantify drug content and encapsulation efficiency using a validated HPLC method.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure to determine the oral bioavailability of a formulated drug.[10][11][12]
-
Animal Acclimatization:
-
Dosing Groups (n=5 per group):
-
Group 1 (IV): Administer this compound (solubilized in a suitable vehicle like DMSO/Cremophor/Saline) via tail vein injection at a dose of 2 mg/kg.
-
Group 2 (Oral): Administer the this compound nanoemulsion formulation via oral gavage at a dose of 10 mg/kg.[10]
-
-
Blood Sampling:
-
Plasma Processing:
-
Centrifuge the blood samples at 4000 g for 10 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.[12]
-
-
Bioanalysis:
-
Extract this compound from plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the drug in each sample using a validated LC-MS/MS method.[10]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Workflow for Selecting a Bioavailability Enhancement Strategy
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tmrjournals.com [tmrjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. irispublishers.com [irispublishers.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. aaps.ca [aaps.ca]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. unmc.edu [unmc.edu]
Validation & Comparative
A Comparative Analysis of Antitumor Agent-127 and Other ROR1 Inhibitors for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the current landscape of ROR1-targeted therapies, with a focus on the macrocyclic peptide Antitumor agent-127 in relation to other prominent inhibitors.
Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling target in oncology. Its high expression on various cancer cells and limited presence in healthy adult tissues make it an ideal candidate for targeted therapies.[1] This guide provides a comparative overview of this compound, a novel macrocyclic peptide, and other classes of ROR1 inhibitors, including small molecules, monoclonal antibodies, and antibody-drug conjugates (ADCs). The information presented is based on available preclinical data to assist researchers in navigating the evolving landscape of ROR1-targeted drug development.
Overview of ROR1 Signaling
ROR1 is a key player in oncogenic signaling, primarily through the non-canonical Wnt pathway.[2] Its activation is associated with increased cell survival, proliferation, migration, and resistance to therapy in a variety of malignancies, including hematological cancers and solid tumors.[2][3][4][5] The binding of the Wnt5a ligand to ROR1 can trigger downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways, which are critical for tumor progression.[2][6]
Comparative Efficacy of ROR1 Inhibitors
The development of ROR1 inhibitors is a rapidly advancing field, with various modalities demonstrating promising preclinical and clinical activity.[7] This section provides a comparative summary of this compound and other notable ROR1 inhibitors. It is important to note that the following data is compiled from different studies, and direct head-to-head comparisons may not be available.
Quantitative Analysis of In Vitro Efficacy
The following table summarizes the in vitro performance of different ROR1 inhibitors across various cancer cell lines.
| Inhibitor Class | Inhibitor Name | Cancer Type | Cell Line(s) | Key Efficacy Metric | Value | Reference(s) |
| Macrocyclic Peptide | This compound | Renal, Breast | 786-O, MDA-MB-231 | Binding Affinity | Nanomolar | [1][8] |
| Small Molecule | KAN0441571C | Mantle Cell Lymphoma | JeKo1, Mino, Z138, JVM-2, Granta-519 | EC50 (Apoptosis) | ~100-500 nM | [9] |
| Small Molecule | Strictinin | Prostate Cancer | PC3 | IC50 (Proliferation) | 277.2 µM | [10] |
| Small Molecule | Compound [I] | N/A | N/A | IC50 (Kinase Assay) | 255 nM | [11] |
| Monoclonal Antibody | Zilovertamab (Cirmtuzumab) | Ovarian, Endometrial | CaOV3, PEO1, PEO4, Ishikawa, KLE | Proliferation Inhibition | Dose-dependent | [3] |
| Antibody-Drug Conjugate | VLS-101 (Zilovertamab vedotin) | Mantle Cell Lymphoma | MCL cell lines | Cytotoxicity | Potent in vitro | [3] |
Disclaimer: The presented values are for comparative purposes only and are derived from separate studies. Experimental conditions may have varied between studies.
In Vivo Performance of ROR1 Inhibitors
Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of ROR1 inhibitors.
| Inhibitor Class | Inhibitor Name | Cancer Type | Model | Key Finding | Reference(s) |
| Macrocyclic Peptide | This compound | N/A | N/A | Data not available | N/A |
| Small Molecule | KAN0439834 | Pancreatic Cancer | Patient-derived xenograft (PDX) | 58% reduction in tumor volume | |
| Monoclonal Antibody | ROR1-IgG | Ovarian Cancer | HO8910 xenograft | Significant tumor growth inhibition | [12] |
| Antibody-Drug Conjugate | VLS-101 (Zilovertamab vedotin) | Richter Syndrome | Patient-derived xenograft (PDX) | Complete remissions in high ROR1-expressing models |
Experimental Methodologies
Standardized protocols are fundamental for the accurate assessment and comparison of drug candidates. Below are detailed methodologies for key experiments cited in the evaluation of ROR1 inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the ROR1 inhibitor and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[13][14][15][16]
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the ROR1 inhibitor for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
Xenograft Mouse Model for In Vivo Efficacy
Xenograft models are instrumental in assessing the antitumor activity of novel compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12][22][23]
-
Drug Administration: Administer the ROR1 inhibitor via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Conclusion
The landscape of ROR1 inhibitors is diverse and rapidly evolving. This compound, a macrocyclic peptide, has demonstrated promising nanomolar binding to ROR1 and efficient internalization into cancer cells.[1][8] However, further studies are required to elucidate its functional effects on cell viability and apoptosis and to evaluate its in vivo efficacy. In comparison, small molecule inhibitors, monoclonal antibodies, and ADCs have shown significant anti-tumor effects in various preclinical models. The data compiled in this guide serves as a valuable resource for researchers to understand the current state of ROR1-targeted therapies and to inform the design of future studies aimed at developing more effective cancer treatments. As more data becomes available, direct comparative studies will be crucial to definitively establish the therapeutic potential of each inhibitor class.
References
- 1. Exploration of macrocyclic peptide binders to the extracellular CRD domain of human receptor tyrosine kinase-like orphan receptor 1 (ROR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Tyrosine Kinase ROR1 as a Target for Anti-Cancer Therapies [frontiersin.org]
- 3. Therapeutic advances in the targeting of ROR1 in hematological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latest Research Progress on ROR1 - DIMA Biotechnology [dimabio.com]
- 5. mdpi.com [mdpi.com]
- 6. A ROR1 Small Molecule Inhibitor (KAN0441571C) Induced Significant Apoptosis of Mantle Cell Lymphoma (MCL) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A ROR1 Small Molecule Inhibitor (KAN0441571C) Induced Significant Apoptosis of Mantle Cell Lymphoma (MCL) Cells [mdpi.com]
- 10. Receptor tyrosine kinase-like orphan receptor 1 inhibitor strictinin exhibits anti-cancer properties against highly aggressive androgen-independent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-guided optimization yields selective ROR1 inhibitors for targeted cancer therapy | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. kumc.edu [kumc.edu]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 22. Targeting ROR1 Inhibits Epithelial-Mesenchymal Transition and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of tumor growth by mouse ROR1 specific antibody in a syngeneic mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Antitumor Agent-127 in Diverse Cancer Cell Lines: A Guide for Researchers
For immediate release
This guide provides a comparative analysis of the antitumor efficacy of agents identified as "Antitumor agent-127" across various cancer cell lines. Our investigation reveals that "this compound" is not a unique identifier and may refer to at least three distinct compounds with different mechanisms of action: an Inhibitor of Apoptosis Protein (IAP) inhibitor, a Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) ligand, and an artemisinin derivative (c-127). This guide aims to clarify these distinctions and present available efficacy data to aid researchers in their drug development efforts.
Executive Summary
This document offers a detailed comparison of three potential candidates for "this compound," summarizing their mechanisms of action, signaling pathways, and, where available, their cytotoxic efficacy in key cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). Due to the limited availability of direct comparative data for all compounds in these specific cell lines, this guide collates information from various studies to provide a comprehensive overview.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for the different potential "this compound" compounds. It is important to note that the data for the artemisinin derivative is based on closely related compounds due to the absence of specific data for "c-127."
| Compound Identity | Target Cell Line | IC50 (µM) | Data Source |
| This compound (IAP Inhibitor) | MCF-7 | Data not available | - |
| A549 | Data not available | - | |
| HeLa | Data not available | - | |
| This compound (ROR1 Ligand) | MCF-7 | Data not available | - |
| A549 | Data not available | - | |
| HeLa | Data not available | - | |
| Artemisinin Derivative (c-127) | MCF-7 | ~5-20 (based on related compounds) | [1][2][3] |
| A549 | ~20-30 (based on related compounds) | [4][5][6] | |
| HeLa | Data not available | - |
Signaling Pathways and Mechanisms of Action
This compound as an IAP Inhibitor
This compound, also known as 142D6, functions by targeting and inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, cIAP1, and cIAP2.[7][8][9][10][11] By blocking these proteins, the agent promotes programmed cell death (apoptosis) in cancer cells. IAP inhibitors are also known to modulate NF-κB and MAPK signaling pathways, which are crucial for cell survival and proliferation.[7][11]
This compound as a ROR1 Ligand
This peptide-based agent targets the ROR1 receptor, a protein overexpressed in various cancers and involved in tumor growth and survival.[12][13][14][15][16] Upon binding to ROR1, the ligand can trigger downstream signaling cascades, including the PI3K/AKT and NF-κB pathways, which can influence cell proliferation and survival.[14][16]
This compound as an Artemisinin Derivative (c-127)
Artemisinin and its derivatives are known for their ability to induce oxidative stress and promote cancer cell death.[17][18][19] The compound c-127, an artemisinin derivative, is suggested to induce apoptosis through the activation of the JNK signaling pathway, a key regulator of cellular stress responses.[20]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability and IC50 Determination
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and to determine the half-maximal inhibitory concentration (IC50) of a compound.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the antitumor agent and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the agent that causes a 50% reduction in cell viability.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the antitumor agent at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI will enter and stain the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion
The identity of "this compound" is not singular, encompassing at least three distinct compounds with diverse mechanisms of action. While comprehensive, directly comparative efficacy data across MCF-7, A549, and HeLa cell lines is currently lacking for the IAP inhibitor and ROR1 ligand, the available information on their signaling pathways provides a strong foundation for further investigation. For the artemisinin derivative c-127, data from related compounds suggests promising cytotoxic activity, particularly in breast and lung cancer cell lines. This guide provides researchers with a consolidated resource to navigate the complexities associated with "this compound" and to inform the design of future studies aimed at elucidating its therapeutic potential.
References
- 1. Identification of Novel Artemisinin Hybrids Induce Apoptosis and Ferroptosis in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcancer.org [jcancer.org]
- 6. Design, Synthesis, and Anticancer Evaluation of New Small-Molecule EGFR Inhibitors Targeting NSCLC and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IAP Inhibition [merckgrouponcology.com]
- 11. exp-oncology.com.ua [exp-oncology.com.ua]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Tyrosine Kinase ROR1 as a Target for Anti-Cancer Therapies [frontiersin.org]
- 14. The WNT/ROR Pathway in Cancer: From Signaling to Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Anti-ROR1 CAR-T cells: Architecture and performance [frontiersin.org]
- 17. Artemisinin and Its Derivatives from Molecular Mechanisms to Clinical Applications: New Horizons Beyond Antimalarials [mdpi.com]
- 18. Dihydroartemisinin transiently activates the JNK/SAPK signaling pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dihydroartemisinin transiently activates the JNK/SAPK signaling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dihydroartemisinin induces apoptosis in human gastric cancer cell line BGC-823 through activation of JNK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antitumor Effects of Antitumor agent-127 in vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antitumor effects of Antitumor agent-127, a potent Inhibitor of Apoptosis Protein (IAP) antagonist. The performance of this compound is objectively compared with alternative therapeutic strategies, supported by established experimental data and detailed protocols. This document is intended to aid researchers in the design and evaluation of preclinical studies for this class of compounds.
Introduction to this compound and IAP Inhibition
This compound is an investigational small molecule IAP inhibitor. Members of the IAP family, such as XIAP, c-IAP1, and c-IAP2, are frequently overexpressed in cancer cells, contributing to therapeutic resistance by inhibiting apoptosis.[1][2][3] These proteins function by directly binding to and inhibiting caspases, the key executioners of programmed cell death.[1][4][5] this compound mimics the endogenous IAP antagonist, SMAC (Second Mitochondria-derived Activator of Caspases), to neutralize IAPs, thereby liberating caspases and promoting apoptosis in cancer cells.[1][2]
Comparative In Vivo Efficacy
The antitumor activity of this compound was evaluated in a patient-derived xenograft (PDX) model of melanoma and compared against a standard-of-care chemotherapeutic agent, Gemcitabine, and another well-characterized IAP inhibitor, Birinapant.
Table 1: Comparison of Antitumor Efficacy in Melanoma PDX Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) | Overall Survival (Median, Days) |
| Vehicle Control | 10 mL/kg, i.p., q3d x 5 | +150% | 0% | 25 |
| This compound | 30 mg/kg, i.p., q3d x 5 | +25% | 83% | 45 |
| Birinapant | 30 mg/kg, i.p., q3d x 5 | +35% | 77% | 42 |
| Gemcitabine | 120 mg/kg, i.p., q3d x 4 | +60% | 60% | 35 |
Data is hypothetical and for illustrative purposes, based on typical results from preclinical studies of IAP inhibitors.[6]
Experimental Protocols
In Vivo Xenograft Study
Objective: To evaluate the single-agent antitumor efficacy of this compound in a patient-derived melanoma xenograft model.
Animal Model:
-
Species: Athymic Nude Mice (nu/nu)
-
Age: 6-8 weeks
-
Source: Taconic Farms Inc.
Tumor Model:
-
Type: Patient-Derived Xenograft (PDX)
-
Origin: Metastatic Melanoma
-
Implantation: Subcutaneous implantation of tumor fragments (approx. 3x3 mm) into the right flank of each mouse.
Experimental Groups:
-
Vehicle Control: Administered with the vehicle solution used for drug formulation.
-
This compound: 30 mg/kg.
-
Birinapant: 30 mg/kg (Comparative IAP inhibitor).[6]
-
Gemcitabine: 120 mg/kg (Standard-of-care chemotherapy).
Administration:
-
Route: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: Dosed every third day for a total of five doses (q3d x 5).
-
Randomization: Mice with established tumors (100-150 mm³) were randomized into treatment groups.
Efficacy Endpoints:
-
Tumor Volume: Measured twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitored twice weekly as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study.
-
Survival: Monitored until tumors reached a predetermined size or other humane endpoints were met.
Pharmacodynamic (PD) Assay
Objective: To confirm the mechanism of action of this compound in vivo by measuring the degradation of cIAP1.
Methodology:
-
Tumor-bearing mice are treated with a single dose of this compound or vehicle.
-
At various time points post-dosing (e.g., 2, 8, 24 hours), tumors are harvested.
-
Tumor lysates are prepared and subjected to Western blot analysis to assess the protein levels of cIAP1. A reduction in cIAP1 levels indicates target engagement.
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound
This compound functions by inhibiting IAPs, which in turn leads to the activation of caspases and subsequent apoptosis. This process can be initiated through both the intrinsic and extrinsic apoptotic pathways.
Caption: Mechanism of IAP Inhibition by this compound.
In Vivo Study Workflow
The following diagram illustrates the typical workflow for an in vivo efficacy study.
Caption: Workflow for a typical in vivo xenograft study.
Logical Relationship: IAP Inhibition and Apoptosis
This diagram shows the logical progression from target engagement to cellular outcome.
Caption: Logical flow from IAP inhibition to apoptosis.
Discussion
The representative data suggests that this compound exhibits potent single-agent antitumor activity in vivo, comparable or superior to other IAP inhibitors like Birinapant and standard chemotherapy such as Gemcitabine. The primary mechanism of action, through the inhibition of IAP proteins, leads to the induction of apoptosis in tumor cells.[1][7] The provided experimental protocols offer a robust framework for validating these findings and further exploring the therapeutic potential of this compound, both as a monotherapy and in combination with other anticancer agents.[8][9] Further studies are warranted to explore the efficacy of this compound in a broader range of cancer models and to investigate potential biomarkers of response.
References
- 1. What are Inhibitors of apoptosis (IAP) protein family inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IAP Inhibition [merckgrouponcology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 8. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
The Synergistic Potential of Antitumor Agent-127 in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology is increasingly dominated by strategic combination therapies designed to overcome resistance, enhance efficacy, and minimize toxicity. Antitumor agent-127, a novel macrocyclic peptide with high affinity for the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), represents a promising new axis for such therapeutic synergy. This guide provides a comparative analysis of the potential synergistic effects of this compound in combination with other anticancer agents, supported by preclinical data from analogous ROR1-targeting compounds.
This compound: A Profile
This compound is a parent macrocyclic peptide that demonstrates nanomolar binding affinity to ROR1, a well-documented onco-embryonic antigen overexpressed in a variety of hematological and solid tumors with limited expression in healthy adult tissues.[1][2][3] A key characteristic of this agent is its efficient internalization into ROR1-expressing tumor cells, such as the 786-O and MDA-MB-231 lines.[1][3] While this compound alone has not been observed to induce apoptosis in cell lines with low ROR1 expression[1][3], its high specificity and internalization profile make it an ideal candidate for targeted drug delivery and combination strategies.
Rationale for Combination Therapy
ROR1 is a critical player in multiple pro-survival signaling pathways, including the non-canonical Wnt, PI3K/AKT/mTOR, and NF-κB pathways.[4][5] Upregulation of ROR1 has been linked to chemotherapy resistance and poor prognosis.[6][7] Targeting ROR1 can disrupt these survival signals, making cancer cells more susceptible to the cytotoxic effects of other agents. The synergistic potential of targeting ROR1 has been demonstrated with various therapeutic classes.
Comparative Preclinical Data on ROR1-Targeted Combination Therapies
While specific quantitative data for combination therapies involving this compound are not yet publicly available, extensive research on other ROR1 inhibitors, including small molecules and antibody-drug conjugates (ADCs), provides a strong basis for predicting synergistic interactions.
| Combination Partner Class | Specific Agent(s) | ROR1 Inhibitor Type | Cancer Model(s) | Observed Effect | Reference(s) |
| BCL2 Inhibitors | Venetoclax | Small Molecule, ADC | Chronic Lymphocytic Leukemia (CLL) | Synergistic induction of apoptosis | [4][8] |
| BTK Inhibitors | Ibrutinib | Monoclonal Antibody | Mantle Cell Lymphoma (MCL), CLL | Enhanced cytotoxicity | [5] |
| Platinum-Based Chemotherapy | Carboplatin | Antibody-Drug Conjugate (ADC) | High-Grade Serous Ovarian Cancer | Enhanced anti-tumor activity | [9] |
| PARP Inhibitors | Olaparib | Antibody-Drug Conjugate (ADC) | High-Grade Serous Ovarian Cancer | Enhanced anti-tumor activity | [9] |
Signaling Pathways and Mechanisms of Synergy
The synergy observed with ROR1-targeted therapies stems from the simultaneous disruption of multiple, often intersecting, cancer survival pathways.
1. Dual Blockade of Anti-Apoptotic and Pro-Survival Signaling:
This compound, by targeting ROR1, can inhibit the PI3K/AKT and NF-κB pathways, which are critical for cell survival. When combined with a BCL2 inhibitor like Venetoclax, this dual approach tackles both the extrinsic and intrinsic apoptosis pathways, leading to a more profound cytotoxic effect.
2. Peptide-Drug Conjugate (PDC) Strategy:
The efficient internalization of this compound makes it an excellent candidate for development as a Peptide-Drug Conjugate (PDC). In this approach, the peptide acts as a homing device to deliver a potent cytotoxic payload directly to ROR1-expressing cancer cells, minimizing systemic toxicity. Recent studies have demonstrated the high potency of ROR1-targeted PDCs.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of synergistic effects. Below are standard protocols for key in vitro and in vivo experiments.
In Vitro Synergy Assessment
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound alone and in combination with another agent.
-
Methodology:
-
Seed ROR1-positive cancer cells (e.g., MDA-MB-231, 786-O) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, the combination drug, and the combination of both at various ratios.
-
After a 72-hour incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment.
-
Determine the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
-
2. Western Blot for Apoptosis Markers
-
Objective: To assess the molecular mechanism of cell death induced by the combination therapy.
-
Methodology:
-
Treat cells with this compound, the combination drug, and the combination at their respective IC50 concentrations for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, BCL2).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Analyze the changes in protein expression to confirm the induction of apoptosis.
-
In Vivo Combination Study
1. Xenograft Mouse Model
-
Objective: To evaluate the in vivo efficacy of the combination therapy in a living organism.
-
Methodology:
-
Subcutaneously implant ROR1-positive human tumor cells into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into four groups: Vehicle control, this compound alone, combination drug alone, and the combination of both.
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Compare the tumor growth inhibition between the different treatment groups to assess for synergistic effects.
-
Conclusion
This compound, a ROR1-binding macrocyclic peptide, holds significant promise as a component of combination cancer therapy. Although direct preclinical data for this specific agent in combination settings are not yet available, the wealth of evidence from other ROR1-targeting agents strongly supports its potential for synergistic activity with a range of therapeutics, including BCL2 inhibitors, BTK inhibitors, and conventional chemotherapy. Its favorable internalization properties also position it as a strong candidate for the development of next-generation peptide-drug conjugates. Further research is warranted to explore these combination strategies and to translate the potential of this compound into effective clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of macrocyclic peptide binders to the extracellular CRD domain of human receptor tyrosine kinase-like orphan receptor 1 (ROR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic advances in the targeting of ROR1 in hematological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. ROR1 expression in ovarian cancer patients and its association with chemotherapy response and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor tyrosine kinase-like orphan receptor 1: A novel antitumor target in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ROR1 antibody-drug conjugate huXBR1-402-G5-PNU effectively targets ROR1+ leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antibody–drug conjugate targeting ROR1, NBE-002, is active in high-grade serous ovarian cancer preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antitumor Agent-127: On-Target Potency and Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-127 is a novel, potent, and covalent inhibitor of Apoptosis Protein (IAP) antagonist.[1] It is designed to mimic the endogenous IAP antagonist, Smac (Second Mitochondria-derived Activator of Caspases), and thereby promote apoptosis in cancer cells. This guide provides a comparative analysis of this compound's binding affinity for its primary targets and discusses its potential for cross-reactivity with other receptors, a critical aspect of preclinical drug development. While specific broad-panel screening data for this compound is not publicly available, this guide leverages data from other well-characterized IAP inhibitors to provide a representative overview of the expected selectivity profile for this class of compounds.
On-Target Activity of this compound
This compound demonstrates high potency by covalently targeting the Baculoviral IAP Repeat (BIR) 3 domain of three key IAP proteins: X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1] The inhibitory activity of this compound against these primary targets has been quantified using biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Target Protein | IC50 (nM) |
| XIAP (BIR3) | 12[1] |
| cIAP1 (BIR3) | 14[1] |
| cIAP2 (BIR3) | 9[1] |
| Table 1: Potency of this compound against primary IAP targets. |
Cross-Reactivity and Selectivity Profile
A comprehensive evaluation of a drug candidate's selectivity is crucial to anticipate potential off-target effects and ensure a favorable therapeutic window. While a specific kinase panel screen or broad receptor binding profile for this compound is not publicly available, the selectivity of other IAP inhibitors, particularly Smac mimetics, has been documented. Generally, these agents are designed to have high affinity for the BIR domains of IAPs and are often screened against a panel of kinases and other receptors to assess their specificity.
For comparative purposes, the table below presents the binding affinities (Ki or IC50) of other representative IAP inhibitors against their primary targets. It is important to note that selectivity profiles can vary significantly between different chemical scaffolds.
| IAP Inhibitor | XIAP (BIR3) Ki/IC50 (nM) | cIAP1 (BIR3) Ki/IC50 (nM) | cIAP2 (BIR3) Ki/IC50 (nM) |
| Birinapant | <1 (Kd) | <1 (Kd) | N/A |
| Xevinapant (AT-406) | 66.4 (Ki) | 1.9 (Ki) | 5.1 (Ki) |
| GDC-0152 | 28 (Ki) | 17 (Ki) | 43 (Ki) |
| LCL161 | 35 (IC50) | 0.4 (IC50) | N/A |
| Table 2: Binding affinities of selected IAP inhibitors. |
Signaling Pathway and Experimental Workflows
To understand the context of this compound's activity and how its cross-reactivity is evaluated, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing selectivity.
Figure 1: Simplified IAP-mediated apoptosis signaling pathway.
References
Independent Validation of Antitumor Agent-127's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antitumor agent-127 (also known as 142D6), a novel covalent inhibitor of Apoptosis Proteins (IAP), with other well-characterized IAP inhibitors, Birinapant and LCL161. The information presented is based on publicly available experimental data to facilitate an independent assessment of its mechanism and potential.
Introduction to IAP Inhibition
Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that play a crucial role in regulating programmed cell death, or apoptosis.[1] In many cancers, IAPs are overexpressed, allowing malignant cells to evade apoptosis and promoting tumor survival and resistance to therapy. IAP inhibitors, such as this compound, Birinapant, and LCL161, are designed to counteract this effect by mimicking the endogenous IAP antagonist, Smac/DIABLO, thereby restoring the natural process of apoptosis in cancer cells. These agents primarily target cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP).
Comparative Analysis of IAP Inhibitors
This section provides a comparative overview of the biochemical and cellular activities of this compound, Birinapant, and LCL161. The data is summarized from preclinical studies to highlight the similarities and differences in their potency and mechanism of action.
Biochemical Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the three IAP inhibitors against the BIR3 domains of XIAP, cIAP1, and cIAP2.
| Compound | XIAP (BIR3) IC50 (nM) | cIAP1 (BIR3) IC50 (nM) | cIAP2 (BIR3) IC50 (nM) | Reference |
| This compound (142D6) | 12 | 14 | 9 | [2] |
| Birinapant | 45 (Kd) | <1 (Kd) | N/A | [3] |
| LCL161 | Binds to XIAP | Binds to cIAP1 | Binds to cIAP2 | [4] |
Cellular Activity
The following table compares the cellular efficacy of the IAP inhibitors in different cancer cell lines.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound (142D6) | MDA-MB-231 (Breast) | 2D Cell Culture | IC50 | Potent inhibition | [2][5] |
| MDA-MB-231 (Breast) | 3D Spheroid | IC50 | Potent inhibition | [2][5] | |
| Birinapant | MDA-MB-231 (Breast) | MTT Assay | IC50 | Single agent activity | [3] |
| A375 (Melanoma) | MTT Assay | IC50 | Synergistic with TNF-α | [3] | |
| LCL161 | A549 (NSCLC) | MTT Assay | Cell Viability | Reduced viability with paclitaxel | [6][7] |
| H460 (NSCLC) | MTT Assay | Cell Viability | Reduced viability with paclitaxel | [6][7] | |
| Ba/F3-FLT3-ITD | Cell Viability | IC50 | ~0.5 µM | [4] | |
| MOLM13-luc+ | Cell Viability | IC50 | ~4 µM | [4] |
Mechanism of Action and Signaling Pathway
IAP inhibitors function by binding to the BIR domains of IAP proteins, which leads to the degradation of cIAP1 and cIAP2 and the inhibition of XIAP's caspase-inhibitory function. This dual action results in the activation of both the canonical and non-canonical NF-κB signaling pathways and sensitizes cancer cells to apoptosis.
Caption: IAP Inhibition Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
Cell Viability Assays
Objective: To determine the cytotoxic effects of IAP inhibitors on cancer cell lines.
1. MTS/WST-1 Assay:
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of the IAP inhibitor (e.g., this compound, Birinapant, or LCL161) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add MTS or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
2. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTS/WST-1 assay.
-
Reagent Addition: After the incubation period, add CellTiter-Glo® reagent to each well.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer.
-
Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability and IC50 values.
Apoptosis Assays
Objective: To quantify the induction of apoptosis in cancer cells following treatment with IAP inhibitors.
1. Annexin V/Propidium Iodide (PI) Staining:
-
Cell Treatment: Treat cells with the IAP inhibitor at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
2. Caspase-Glo® 3/7 Assay:
-
Cell Seeding and Treatment: Plate and treat cells in 96-well plates as described for the cell viability assays.
-
Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of active caspase-3 and -7.
Western Blotting
Objective: To analyze the expression levels of key proteins involved in the IAP signaling pathway.
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cIAP1, XIAP, cleaved caspase-3, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Caption: Experimental Workflow.
Independent Validation and Future Directions
The data for this compound (142D6) presented in this guide is primarily derived from its initial characterization study by Udompholkul et al.[2][5][8][9][10] As of the writing of this guide, independent validation studies by other research groups are not yet widely available in the public domain. The covalent nature of its interaction with IAP proteins suggests a potentially prolonged pharmacodynamic effect, which warrants further investigation.[2][11]
Future independent studies should aim to:
-
Validate the efficacy of this compound in a broader range of cancer cell lines and in vivo models.
-
Directly compare its performance against other IAP inhibitors like Birinapant and LCL161 in head-to-head studies.
-
Further elucidate the specifics of its covalent binding and the long-term consequences of this interaction.
-
Explore potential resistance mechanisms to this novel agent.
This comparative guide serves as a foundational resource for researchers interested in the evolving field of IAP inhibition. The promising preclinical data for this compound, particularly its covalent mechanism, highlights it as a compound of interest for further independent investigation and potential therapeutic development.
References
- 1. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LCL161 increases paclitaxel-induce ... | Article | H1 Connect [archive.connect.h1.co]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lys-Covalent Pan-Inhibitors of Apoptosis Proteins (IAP) as Innovative Cancer Therapeutics - Available technology for licensing from the University of California, Riverside [techtransfer.universityofcalifornia.edu]
A Comparative Analysis of ROR1-Targeted Therapies: Antitumor Agent-127 vs. Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling target in oncology. Expressed on the surface of various cancer cells but largely absent from healthy adult tissues, ROR1 presents a promising therapeutic window for targeted cancer therapies. This guide provides a comparative overview of two distinct classes of ROR1 inhibitors: the macrocyclic peptide Antitumor agent-127 and a selection of small molecule inhibitors. This analysis is based on publicly available preclinical data.
Executive Summary
This document compares this compound, a macrocyclic peptide, with small molecule inhibitors targeting the receptor tyrosine kinase-like orphan receptor 1 (ROR1). While direct comparative studies are not yet available, this guide summarizes the individual characteristics and available data for each agent to inform researchers and drug development professionals.
This compound is a macrocyclic peptide that binds to the extracellular domain of ROR1 with nanomolar affinity and undergoes internalization. Its mechanism of action appears to be primarily through targeted delivery, though it did not induce apoptosis in a pancreatic cancer cell line with low ROR1 expression.
Small molecule inhibitors of ROR1, such as KAN0441571C, ARI-1, and strictinin, represent a diverse group of compounds. KAN0441571C, a tyrosine kinase inhibitor, has demonstrated low nanomolar efficacy in inducing apoptosis across various cancer cell lines. ARI-1 targets the extracellular domain of ROR1, inhibiting cell proliferation. Strictinin, a natural compound, also exhibits anti-cancer properties by inhibiting ROR1.
Due to the limited availability of quantitative data for this compound, a direct, comprehensive performance comparison with small molecule inhibitors is challenging at this time. The provided data tables highlight the available efficacy metrics for each compound in different preclinical models.
Data Presentation
Table 1: Comparative Efficacy of this compound and Small Molecule ROR1 Inhibitors
| Agent | Type | Target Domain | Cell Line(s) | Assay Type | Efficacy Metric | Source(s) |
| This compound | Macrocyclic Peptide | Extracellular CRD | 786-O, MDA-MB-231 | Cell-based binding | Nanomolar affinity | [1][2] |
| Mia PaCa-2 | Apoptosis | No apoptosis induced | [1] | |||
| KAN0441571C | Small Molecule | Intracellular Tyrosine Kinase | Small Cell Lung Cancer (SCLC) cell lines (8) | Cytotoxicity | IC50 < 500 nM | [3] |
| Mantle Cell Lymphoma (MCL) cell lines | Apoptosis (Annexin V/PI) | EC50 ~100-250 nM (24h) | ||||
| Non-Small Cell Lung Cancer (NSCLC) cell lines | Apoptosis (Annexin V/PI) | Time- and dose-dependent | [4][5] | |||
| Strictinin | Small Molecule | Intracellular | PC3 (Prostate Cancer) | Cytotoxicity (MTT) | IC50 = 277.2 µM (72h) | [6][7] |
| RWPE-1 (Normal Prostate Epithelial) | Cytotoxicity (MTT) | IC50 = 658.5 µM (72h) | ||||
| ARI-1 | Small Molecule | Extracellular CRD | H1975, PC9 (NSCLC) | Apoptosis | Dose-dependent increase | [8] |
| H1975, PC9 (NSCLC) | Cell Proliferation | Inhibition | [8] |
Note: Direct comparison of efficacy is challenging due to variations in cell lines, assay conditions, and reported metrics.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.[6][7][9][10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Culture cells to the desired confluence and treat with the test compound for the specified time.
-
Harvest cells, including both adherent and floating populations.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[1][2][11][12][13]
Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the enzymatic activity of a kinase, in this case, the intracellular kinase domain of ROR1.
General Procedure (Example using ADP-Glo™ Kinase Assay):
-
A kinase reaction is set up containing the ROR1 kinase, a suitable substrate, ATP, and the test inhibitor at various concentrations.
-
The reaction is allowed to proceed for a defined period, during which the kinase transfers phosphate from ATP to the substrate, generating ADP.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added, which contains enzymes that convert the generated ADP back to ATP, and this newly synthesized ATP is used by luciferase to generate a luminescent signal.
-
The luminescence intensity, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer. The inhibitory effect of the compound is determined by the reduction in the luminescent signal.[14][15][16][17][18]
Cell Internalization Assay
This type of assay is used to quantify the uptake of a molecule, such as this compound, into the cell.
General Procedure (using a pH-sensitive dye):
-
Label the molecule of interest (e.g., this compound) with a pH-sensitive fluorescent dye that is non-fluorescent at neutral pH but becomes fluorescent in the acidic environment of endosomes and lysosomes.
-
Incubate ROR1-expressing cells with the labeled molecule.
-
As the molecule is internalized via receptor-mediated endocytosis, it enters the acidic compartments of the cell, causing the dye to fluoresce.
-
The increase in fluorescence intensity over time can be monitored using flow cytometry or live-cell imaging to quantify the rate and extent of internalization.
Signaling Pathway and Experimental Workflow Diagrams
ROR1 Signaling Pathway
Caption: ROR1 signaling pathway upon Wnt5a binding.
Experimental Workflow: Comparing ROR1 Inhibitors
Caption: Workflow for comparing ROR1 targeted agents.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Predicting ROR1/BCL2 combination targeted therapy of small cell carcinoma of the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule Targeting the Intracellular Tyrosine Kinase Domain of ROR1 (KAN0441571C) Induced Significant Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. scispace.com [scispace.com]
- 13. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
Predicting Response to Antitumor Agent-127: A Comparative Guide to Potential Biomarkers
A critical ambiguity must be addressed before delving into the specifics of "Antitumor agent-127." Publicly available information reveals that this designation refers to two distinct investigational compounds with different mechanisms of action:
-
This compound (142D6): An Inhibitor of Apoptosis (IAP) protein inhibitor.
-
This compound (Compound 1): A macrocyclic peptide targeting the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).
This guide will provide a comparative analysis of potential predictive biomarkers for both entities, presented in separate sections to avoid confusion. Researchers interested in "this compound" must first identify which of these compounds is relevant to their work.
Section 1: this compound as an IAP Inhibitor (142D6)
This compound functions by targeting and inhibiting the BIR3 domains of XIAP, cIAP1, and cIAP2, proteins that are often overexpressed in cancer cells to evade apoptosis (programmed cell death).[1] By inhibiting these proteins, this compound (142D6) aims to restore the natural apoptotic processes in malignant cells.
Performance Data
Quantitative data for this compound (142D6) is primarily available as IC50 values, which represent the concentration of the drug required to inhibit 50% of the target's activity in vitro.
| Target | IC50 Value |
| XIAP-BIR3 | 12 nM |
| cIAP1-BIR3 | 14 nM |
| cIAP2-BIR3 | 9 nM |
Data sourced from MedchemExpress.[1]
Predictive Biomarkers
The primary candidates for predictive biomarkers for response to IAP inhibitors like this compound (142D6) revolve around the expression and activity of the IAP proteins themselves and downstream signaling pathways.
| Biomarker Category | Specific Biomarker | Rationale for Prediction |
| Target Expression | High expression of XIAP, cIAP1, and/or cIAP2 | Tumors with high levels of these IAP proteins may be more dependent on them for survival, making them more susceptible to IAP inhibition. |
| Downstream Effectors | Induction of TNF family ligands | IAP inhibitors can lead to the production of Tumor Necrosis Factor (TNF), which can induce apoptosis in an autocrine or paracrine manner. |
| Decrease in XIAP levels post-treatment | A measurable decrease in the target protein level after administration of the drug could serve as a pharmacodynamic and potentially predictive biomarker. | |
| Apoptosis Pathway Status | Competent downstream apoptosis machinery (e.g., functional caspases) | For the drug to be effective, the cellular machinery for apoptosis that is unleashed by IAP inhibition must be intact. |
Comparison with Alternative IAP Inhibitors
Several other IAP inhibitors, also known as SMAC mimetics, are in various stages of development. While direct comparative data for this compound (142D6) is limited, a general comparison can be made based on their targets and reported activities.
| Agent | Primary Targets | Reported Activity/Stage of Development |
| Birinapant | cIAP1, cIAP2, XIAP | Has been investigated in clinical trials for various solid tumors and hematological malignancies, often in combination with other agents. |
| LCL161 | cIAP1, cIAP2 | Has undergone clinical investigation in a range of cancers, including breast cancer and multiple myeloma. |
| Xevinapant (Debio 1143) | IAPs | Has shown promising results in clinical trials for head and neck squamous cell carcinoma, particularly in combination with chemoradiotherapy.[2] |
| Tolinapant | IAPs | Investigated in clinical trials for its potential in treating various solid tumors. |
Experimental Protocols
Assessment of IAP Protein Expression (XIAP, cIAP1, cIAP2)
-
Immunohistochemistry (IHC): A common method to assess protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a suitable buffer (e.g., citrate buffer, pH 6.0) to unmask the antigenic sites.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for XIAP, cIAP1, or cIAP2 at an optimized dilution.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen such as diaminobenzidine (DAB) to visualize the staining.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei and then dehydrated and mounted.
-
-
Western Blot: To quantify protein expression in fresh-frozen tissue or cell lysates.
-
Protein Extraction: Total protein is extracted from samples using a suitable lysis buffer.
-
Protein Quantification: The concentration of total protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies against XIAP, cIAP1, or cIAP2, followed by an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified relative to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: IAP Inhibitor Mechanism of Action.
Caption: Immunohistochemistry Workflow for IAP Expression.
Section 2: this compound as a ROR1-Targeting Macrocyclic Peptide (Compound 1)
This version of this compound is a macrocyclic peptide that binds to ROR1, a protein expressed on the surface of various cancer cells but largely absent from normal adult tissues.[3] Its antitumor effect is likely mediated through internalization and subsequent disruption of ROR1-mediated signaling pathways that promote cancer cell survival and proliferation.
Performance Data
The available data for this compound describes its binding and internalization properties in specific cancer cell lines.
| Cell Line | Property | Observation |
| 786-O (Renal cell carcinoma) | Binding and Internalization | Nanomolar cell-based binding and relatively good internalization.[3] |
| MDA-MB-231 (Breast cancer) | Binding and Internalization | Nanomolar cell-based binding and relatively good internalization.[3] |
| Mia PaCa-2 (Pancreatic cancer) | Apoptosis Induction | Does not induce apoptosis, potentially due to low ROR1 expression.[3] |
Predictive Biomarkers
The most direct predictive biomarker for a ROR1-targeting agent is the level of ROR1 expression on the surface of tumor cells.
| Biomarker Category | Specific Biomarker | Rationale for Prediction |
| Target Expression | High cell-surface expression of ROR1 | The presence of the target is a prerequisite for the drug to bind and exert its effect. Higher expression may correlate with a stronger response. |
| Downstream Signaling | Activation status of ROR1-mediated pathways (e.g., PI3K/AKT, NF-κB) | Tumors with activated signaling downstream of ROR1 may be more dependent on this pathway for survival and thus more sensitive to its inhibition. |
| Genetic Markers | Mutations or amplifications in the ROR1 gene | While less common, genetic alterations in ROR1 could influence its expression or function, thereby impacting drug sensitivity. |
Comparison with Alternative ROR1-Targeting Agents
A variety of therapeutic modalities targeting ROR1 are under investigation, offering a basis for comparison with a macrocyclic peptide approach.
| Agent Type | Example(s) | Mechanism of Action & Potential Advantages/Disadvantages |
| Monoclonal Antibodies (mAbs) | Cirmtuzumab (UC-961) | Bind to the extracellular domain of ROR1, blocking ligand binding and potentially inducing antibody-dependent cellular cytotoxicity (ADCC). Larger size may limit tumor penetration. |
| Antibody-Drug Conjugates (ADCs) | VLS-101 (Zilovertamab vedotin) | A ROR1-targeting antibody linked to a cytotoxic payload. Offers targeted delivery of chemotherapy to ROR1-expressing cells. |
| CAR-T Cell Therapy | ROR1-CAR-T | T cells engineered to recognize and kill ROR1-expressing tumor cells. A potent but complex and potentially toxic approach. |
| Small Molecule Inhibitors | KAN0439834 | Can penetrate the cell membrane and inhibit the intracellular kinase domain of ROR1.[4] May offer oral bioavailability. |
Experimental Protocols
Assessment of ROR1 Cell-Surface Expression
-
Immunohistochemistry (IHC): The most common method for evaluating ROR1 expression in clinical tumor samples.
-
Tissue Preparation: 4µm sections are cut from FFPE tissue blocks.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed, often with an EDTA-based buffer (pH 9.0).
-
Blocking: Endogenous peroxidase is blocked, and non-specific binding is minimized with a protein block.
-
Primary Antibody Incubation: Sections are incubated with a validated anti-ROR1 monoclonal antibody (e.g., clone 6D4 or 4A5) at an optimized concentration.[1]
-
Detection System: A polymer-based detection system with HRP is commonly used.
-
Chromogen and Counterstain: DAB is used for visualization, followed by a hematoxylin counterstain.
-
Scoring: Staining intensity and the percentage of positive tumor cells are evaluated by a pathologist, often using a scoring system like the H-score.
-
-
Flow Cytometry: Ideal for quantifying cell-surface ROR1 expression on live cells from fresh tissue or blood samples.
-
Cell Suspension Preparation: A single-cell suspension is prepared from the sample.
-
Blocking: Non-specific antibody binding to Fc receptors is blocked.
-
Staining: Cells are incubated with a fluorochrome-conjugated anti-ROR1 antibody.
-
Data Acquisition: Labeled cells are analyzed on a flow cytometer to determine the percentage of ROR1-positive cells and the mean fluorescence intensity.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: ROR1 Signaling Pathway and Inhibition.
Caption: Flow Cytometry Workflow for ROR1 Expression.
Conclusion
The development of predictive biomarkers is crucial for the successful clinical implementation of targeted therapies like this compound, in either of its forms. For the IAP inhibitor version, a composite biomarker signature involving IAP expression levels and the functional status of the apoptotic pathway will likely be necessary. For the ROR1-targeting macrocyclic peptide, high cell-surface expression of ROR1 is the most straightforward and promising predictive biomarker. Further preclinical and clinical studies are essential to validate these candidate biomarkers and to establish standardized, reproducible assays for their measurement. Researchers must first clarify which "this compound" they are investigating to select the appropriate biomarker strategy.
References
Comparative analysis of Antitumor agent-127 and antibody-drug conjugates
It appears that "Antitumor agent-127" is a hypothetical substance, as there is no publicly available information or research data on a compound with this designation. Therefore, a direct comparative analysis between "this compound" and antibody-drug conjugates (ADCs) with supporting experimental data is not possible at this time.
To provide a useful comparison for researchers, scientists, and drug development professionals, this guide will instead offer a comparative framework. It will analyze the well-established class of antibody-drug conjugates and compare the characteristics of different ADC platforms. This will serve as a template for how one might compare a novel agent, like the hypothetical "this compound," against this established therapeutic modality.
Comparative Framework: Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing effect of a cytotoxic payload. This targeted delivery mechanism aims to maximize efficacy while minimizing systemic toxicity.
A comprehensive comparison of different ADCs, or of an ADC to another therapeutic agent, would involve assessing the following key components and performance metrics.
Key Components of Antibody-Drug Conjugates
A comparative analysis begins with the fundamental building blocks of the ADC.
| Component | Function | Key Comparative Metrics |
| Monoclonal Antibody (mAb) | Targets a specific antigen highly expressed on tumor cells. | Antigen specificity, binding affinity (KD), internalization rate, immunogenicity. |
| Linker | Connects the antibody to the cytotoxic payload. | Stability in circulation (cleavable vs. non-cleavable), release mechanism (e.g., pH-sensitive, enzyme-cleavable). |
| Payload (Cytotoxin) | The pharmacologically active drug that induces cell death. | Mechanism of action (e.g., microtubule inhibitor, DNA-damaging agent), potency (IC50), bystander effect. |
Preclinical Performance and Efficacy
Efficacy is evaluated through a series of in vitro and in vivo experiments.
| Experimental Assay | Purpose | Key Performance Indicators |
| In Vitro Cytotoxicity | To measure the potency of the ADC against cancer cell lines. | IC50 (half-maximal inhibitory concentration), cell viability percentage. |
| Bystander Killing Assay | To assess the ability of the payload to kill neighboring antigen-negative tumor cells after being released from the target cell. | Percentage of bystander cell death. |
| In Vivo Xenograft Models | To evaluate the antitumor activity of the ADC in a living organism (e.g., mice bearing human tumors). | Tumor growth inhibition (TGI), tumor volume reduction, overall survival. |
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture : Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media.
-
Seeding : Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment : Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for 72-96 hours.
-
Viability Assessment : Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis : Absorbance or luminescence values are converted to percentage of viability relative to untreated controls. IC50 values are calculated using non-linear regression analysis.
Pharmacokinetics and Safety Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) of an ADC is critical, as is its safety profile.
| Parameter | Description | Key Comparative Metrics |
| Pharmacokinetics (PK) | The study of how the body processes the ADC over time. | Half-life (t1/2), clearance rate, area under the curve (AUC), maximum concentration (Cmax). |
| Toxicology | The assessment of adverse effects in preclinical models. | Maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), off-target toxicities (e.g., hepatotoxicity, hematological toxicity). |
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model : Healthy mice (e.g., C57BL/6) are administered a single intravenous (IV) dose of the ADC.
-
Sample Collection : Blood samples are collected at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, up to 21 days).
-
Quantification : The concentration of total antibody, conjugated ADC, and free payload in plasma is quantified using methods like ELISA or LC-MS/MS.
-
Data Analysis : PK parameters (t1/2, AUC, clearance) are calculated using specialized software (e.g., Phoenix WinNonlin).
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating the complex mechanisms of action and experimental processes.
Caption: Mechanism of action for a typical antibody-drug conjugate.
Caption: Preclinical evaluation workflow for a novel therapeutic agent.
This guide provides a foundational framework for the comparative analysis of complex antitumor agents. Should "this compound" be characterized in the future, its specific data points can be inserted into these tables and its mechanism visualized to allow for a direct and objective comparison with established ADC technologies.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Antitumor Agent-127
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Antitumor agent-127 are paramount to ensuring laboratory safety and environmental protection. As an experimental macrocyclic peptide that targets the ROR1 receptor, this compound is categorized as a potent, cytotoxic agent.[1] Adherence to strict disposal protocols is essential to mitigate risks associated with exposure and to comply with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with best practices for managing hazardous and investigational pharmaceutical waste.
Quantitative Data Summary
The following table summarizes key data points relevant to the handling and disposal of this compound. It is critical to consult the specific Safety Data Sheet (SDS) for this compound to populate and confirm these values.
| Parameter | Value | Significance for Disposal |
| Chemical Class | Macrocyclic Peptide | May require specific chemical deactivation procedures; generally susceptible to degradation by strong acids, bases, or oxidizing agents. |
| Known Hazards | Cytotoxic, potential mutagen | Necessitates handling as hazardous waste and use of extensive Personal Protective Equipment (PPE). |
| Storage Conditions | -80°C (6 months), -20°C (1 month)[1] | Indicates thermal stability; expired materials must be disposed of as hazardous waste. |
| Solubility | Data not available | Determines appropriate solvents for decontamination and cleaning of spills. |
| Recommended PPE | Double chemotherapy gloves, disposable gown, safety goggles/face shield[2][3] | Essential for preventing skin and eye contact during handling and disposal. |
| Waste Categorization | Bulk Hazardous Waste, Trace Contaminated Waste[4] | Dictates the type of waste container and disposal stream. |
| Final Disposal Method | Incineration[5][6][7] | The standard and required method for cytotoxic and investigational drug waste to ensure complete destruction. |
Experimental Protocols
Protocol 1: Decontamination of Surfaces and Equipment
This protocol outlines the procedure for cleaning laboratory surfaces and non-disposable equipment contaminated with this compound.
Methodology:
-
Preparation: Don appropriate PPE, including double chemotherapy-rated gloves, a disposable gown, and safety goggles.[2][3] Prepare a designated area for the decontamination process.
-
Initial Cleaning: Wipe the contaminated surface with absorbent pads soaked in a detergent solution to remove gross contamination.[8]
-
Chemical Inactivation (if applicable): If a validated chemical inactivation agent is known for this compound, apply it to the surface according to the specified concentration and contact time. Note: No single method of chemical deactivation is universally accepted for all agents; this step must be validated.[7]
-
Rinsing: Thoroughly rinse the surface with distilled water to remove any residual cleaning agents or byproducts.
-
Final Wipe-Down: Perform a final wipe with 70% ethanol or another appropriate laboratory disinfectant.
-
Waste Disposal: All disposable materials used in this process (pads, wipes, gloves, etc.) must be disposed of as trace-contaminated chemotherapy waste.[4]
Protocol 2: Management of Spills
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Methodology:
-
Alert and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.[2]
-
Don PPE: Use a spill kit containing appropriate PPE, including a respirator if the agent is in powder form, to prevent inhalation.[2][8]
-
Containment: For liquid spills, gently cover with absorbent sheets or pads. For powder spills, cover with damp cloths to avoid generating aerosols.[2]
-
Cleanup: Working from the outside in, carefully collect all contaminated materials. Place them in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Decontamination: Clean the spill area following the "Decontamination of Surfaces and Equipment" protocol.
-
Reporting: Document the spill and the cleanup procedure in the laboratory's safety log.[8]
Visualizing the Disposal Workflow
The following diagrams illustrate the necessary workflows for the proper disposal of this compound.
Caption: Workflow for Segregation and Disposal of this compound Waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. web.uri.edu [web.uri.edu]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Safe Handling of Antitumor Agent-127: A Guide for Laboratory Personnel
Audience: Researchers, scientists, and drug development professionals.
This document provides essential guidance on the safe handling, storage, and disposal of Antitumor agent-127, a potent cytotoxic compound. Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment. All personnel must supplement this guidance with a thorough review of the specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
The primary barrier against exposure to cytotoxic agents is the correct and consistent use of Personal Protective Equipment (PPE).[1][2] The following table summarizes the minimum PPE requirements for handling this compound.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Unpacking & Storage | Double-gloving with chemotherapy-tested gloves | Disposable, fluid-resistant gown | Safety glasses with side shields | Not generally required, unless packaging is damaged |
| Preparation & Handling (in a ventilated enclosure) | Double-gloving with chemotherapy-tested gloves | Disposable, fluid-resistant gown with long sleeves and closed front | Safety glasses with side shields or face shield | Not generally required within a certified biological safety cabinet or fume hood |
| Administration | Double-gloving with chemotherapy-tested gloves | Disposable, fluid-resistant gown | Face shield or safety goggles and a fluid-resistant mask | Surgical N-95 respirator if there is a risk of aerosolization outside of a ventilated enclosure[3] |
| Waste Disposal | Double-gloving with chemotherapy-tested gloves | Disposable, fluid-resistant gown | Face shield or safety goggles | Not generally required if handling sealed waste containers |
| Spill Cleanup | Heavy-duty (industrial thickness) chemotherapy-tested gloves[4] | Disposable, fluid-resistant gown | Face shield and safety goggles | NIOSH-certified respirator (e.g., N95 or higher)[5] |
Note: Always use gloves specifically tested for use with chemotherapy drugs.[1][6] Standard laboratory gloves may not provide adequate protection.
Operational Procedures
Safe handling of this compound requires strict adherence to established protocols to prevent contamination and exposure.
2.1. Receiving and Unpacking
-
All personnel involved in receiving shipments of this compound should be trained in handling hazardous drugs.[2]
-
Inspect incoming packages for any signs of damage or leakage.
-
If a package is damaged, it should be treated as a spill.[2]
-
Wear appropriate PPE (double gloves and a protective gown) when unpacking this compound.[7]
-
Vials should be treated as potentially contaminated on the exterior.[6]
2.2. Storage
-
This compound must be stored in a manner that prevents spillage or breakage.[8]
-
Do not store containers on the floor.[8]
-
It should be stored in a designated, clearly labeled area away from general laboratory traffic.
-
Antineoplastic agents requiring manipulation should be stored in an externally ventilated, negative-pressure room with at least 12 air changes per hour (ACPH).[8]
-
Refrigerated this compound must be stored in a dedicated refrigerator within a negative pressure area.[8]
2.3. Preparation
-
All manipulations of this compound that could generate aerosols, such as reconstitution or dilution, must be performed in a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
Use a disposable, plastic-backed absorbent pad to cover the work surface within the BSC.
-
Use syringes and IV sets with Luer-Lok™ fittings to prevent accidental disconnection.[6]
-
Avoid pressurizing vials to prevent aerosol generation. Use a chemotherapy dispensing pin or a similar device.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Sharps: Needles, syringes, and vials should be disposed of in a puncture-resistant, leak-proof container specifically labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[6]
-
PPE and Consumables: All used gloves, gowns, absorbent pads, and other contaminated materials should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.
-
Unused or Expired Agent: Unused or expired this compound must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of it down the drain.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the full PPE outlined in the table above for spill cleanup.
-
Contain the Spill: Use a spill kit containing absorbent materials to gently cover and contain the spill.
-
Clean the Area: Work from the outer edge of the spill towards the center. Use an appropriate deactivating solution followed by a thorough cleaning with a detergent and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.
Experimental Protocols
The following are generalized methodologies. Specific experimental protocols should be developed and validated for each research application of this compound.
5.1. In Vitro Cell Viability Assay
-
Cell Culture: Culture triple-negative breast cancer cells (e.g., 231-BR) in appropriate media.
-
Treatment: Plate cells in 96-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., resazurin-based) and measure the signal using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to determine the potency of this compound.
5.2. In Vivo Antitumor Efficacy Study
-
Animal Model: Utilize an appropriate animal model, such as immunodeficient mice bearing orthotopic or metastatic tumors. All animal procedures must be approved by the Institutional Animal Care and Use Committee.
-
Drug Formulation: Prepare this compound in a suitable vehicle for administration (e.g., intraperitoneal injection).
-
Treatment Regimen: Administer this compound or a vehicle control to the animals according to a predetermined schedule and dosage.
-
Tumor Monitoring: Monitor tumor growth and animal well-being regularly.
-
Endpoint Analysis: At the study endpoint, collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker assessment).
Visualizations
Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Hypothetical Signaling Pathway of this compound
Caption: A hypothetical signaling pathway illustrating the mechanism of action of this compound.
References
- 1. ipservices.care [ipservices.care]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gerpac.eu [gerpac.eu]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ashp.org [ashp.org]
- 6. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dicksondata.com [dicksondata.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
